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  • Product: 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide
  • CAS: 1396967-49-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Applications of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that serve as the invisible backbone of blockbuster therapeutics. 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is one such critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve as the invisible backbone of blockbuster therapeutics. 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is one such critical chiral intermediate. While historically recognized as the foundational building block for Tamsulosin (a globally prescribed α1​ -adrenergic receptor antagonist for benign prostatic hyperplasia)[1],[2], recent breakthroughs in 2025 have repurposed this scaffold. It is now at the forefront of novel drug development targeting the ANO1 calcium-activated chloride channel for osteoporosis treatment[3],[4].

This whitepaper dissects the structural anatomy, stereochemical behavior, and self-validating synthetic protocols associated with this compound, providing a definitive resource for drug development professionals.

Structural Anatomy & Physicochemical Profile

The utility of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide lies in its highly functionalized aromatic core. The molecule features:

  • A Sulfonamide Group ( −SO2​NH2​ ) at C1: Acts as a critical hydrogen-bond donor/acceptor, essential for docking into the allosteric pockets of target proteins[3].

  • A Methoxy Group ( −OCH3​ ) at C2: Provides steric direction and hydrophobic interactions within receptor binding sites[3].

  • A 2-Hydroxypropyl Chain at C5: The secondary alcohol serves as a synthetic handle. Its stereocenter is the focal point of asymmetric synthesis, allowing for precise chiral inversion[5],[6].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide
Molecular Formula C10​H15​NO4​S
Molecular Weight 245.30 g/mol
(S)-Enantiomer CAS 937018-24-1[6],[7]
(R)-Amine Derivative CAS 112101-81-2 (Key downstream intermediate)[5],[8]
Hydrogen Bond Donors 3 ( −OH , −NH2​ )
Hydrogen Bond Acceptors 4 ( −O− , −SO2​− , −OH )
Physical State Solid (White to off-white powder)

Strategic Utility in Asymmetric Synthesis: The Causality of Chiral Inversion

In drug development, enantiomeric purity is non-negotiable. The target API, Tamsulosin, requires an (R)-configured stereocenter at the aliphatic amine[9],[10].

The Causality of the Synthetic Route: Why do we start with the (S)-alcohol (CAS 937018-24-1) rather than directly aminating a ketone precursor? Direct reductive amination of a ketone lacks stereocontrol, yielding a racemic mixture that necessitates expensive, low-yield chiral resolution. By utilizing the enantiopure (S)-alcohol, chemists can execute a highly predictable SN​2 Walden inversion . Converting the hydroxyl group into a superior leaving group (like a mesylate) followed by nucleophilic attack by an azide anion forces a complete inversion of stereochemistry from (S) to (R)[5],[6].

Self-Validating Experimental Protocol: Stereospecific Amination

To ensure scientific integrity, the following workflow for converting (S)-5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide to (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide incorporates strict In-Process Controls (IPCs). Every step is a self-validating system.

Step 1: Activation (Mesylation)
  • Procedure: Suspend the (S)-alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (1.2 eq).

  • Causality: The native hydroxyl is a poor leaving group. Mesylation lowers the activation energy required for the subsequent nucleophilic attack.

  • Self-Validation (IPC 1): Monitor via TLC (EtOAc:Hexane 1:1). The complete disappearance of the alcohol spot confirms quantitative activation. Failure to achieve >99% conversion here will result in unreacted starting material contaminating the final API.

Step 2: Nucleophilic Substitution (Azidation)
  • Procedure: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add sodium azide (2.0 eq) and heat to 60 °C for 4 hours.

  • Causality: DMF, a polar aprotic solvent, heavily solvates the Na+ cation, leaving the azide anion highly nucleophilic. The SN​2 trajectory guarantees a strict Walden inversion, yielding (R)-5-(2-azidopropyl)-2-methoxybenzenesulfonamide (CAS 937018-25-2)[5].

  • Self-Validation (IPC 2 - Critical): Perform Chiral HPLC on a quenched reaction aliquot. An enantiomeric excess (ee) of >98% validates that the reaction proceeded strictly via SN​2 . If the ee drops, it indicates competing SN​1 character, immediately triggering a halt to audit the solvent's moisture content.

Step 3: Catalytic Reduction
  • Procedure: Transfer the (R)-azide to a hydrogenation reactor. Add 10% Pd/C (0.1 eq by weight) and methanol. Purge with H2​ and stir under 1 atm at 25 °C for 2 hours[5].

  • Causality: Mild catalytic hydrogenation cleanly reduces the azide to the primary amine without risking the cleavage of the sensitive sulfonamide or methoxy groups.

  • Self-Validation (IPC 3): Conduct FTIR spectroscopy on the isolated product. The disappearance of the strong azide stretch (~2100 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹) definitively confirms reaction completion.

Next-Generation Pharmacological Applications: Shifting Selectivity

While traditionally utilized to synthesize Tamsulosin for BPH[2], recent literature published in August 2025 in the Journal of Medicinal Chemistry has redefined the pharmacological ceiling of this scaffold[3],[4].

Researchers discovered that Tamsulosin acts as an allosteric inhibitor of ANO1 , a newly reported therapeutic target for osteoporosis[3]. However, using Tamsulosin for osteoporosis would cause severe hypotensive side effects due to its primary α1​ -AR antagonism. By derivatizing the 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide intermediate, scientists synthesized novel compounds (e.g., Compound 10) that retain potent ANO1 inhibition ( IC50​=4.57μM ) while decreasing α1​ -AR affinity by up to 10,000-fold[3],[4].

This represents a masterclass in pharmacophore optimization: retaining the critical hydrogen-bonding network of the methoxybenzenesulfonamide core while using steric bulk to sterically clash with the α1​ -AR binding pocket.

Pathway Visualization

The following diagram illustrates the synthetic divergence of this intermediate into two distinct pharmacological pathways.

G cluster_0 Upstream Synthesis & Stereoinversion cluster_1 Pharmacological Divergence (API Targeting) A 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (S-enantiomer, CAS 937018-24-1) B Mesylation & Azidation (Walden Inversion via SN2) A->B Activation C (R)-5-(2-Azidopropyl)-2-methoxybenzenesulfonamide (CAS 937018-25-2) B->C Stereoinversion D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction E (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS 112101-81-2) D->E F Reductive Amination (Conventional Route) E->F H Structural Derivatization (2025 Novel Pathway) E->H G Tamsulosin (Approved Drug) F->G I α1-Adrenergic Receptor (BPH Treatment) G->I Antagonizes J Compound 10 (ANO1 Inhibitor) H->J K ANO1 Chloride Channel (Osteoporosis Treatment) J->K Allosteric Inhibition

Caption: Synthetic divergence of the (S)-hydroxypropyl intermediate into BPH and Osteoporosis therapeutics.

Conclusion

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is far more than a legacy intermediate. Its highly functionalized core and stereochemically active side chain make it a versatile pivot point in modern medicinal chemistry. By enforcing strict, self-validating protocols during its chiral inversion, researchers can reliably bridge the gap between upstream organic synthesis and next-generation, highly selective pharmacological interventions.

References[5] Title: Cas 112101-81-2,R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | lookchem

Source: lookchem.com URL:[1] Title: Tamsulosin Sandoz SR - NPS MedicineWise Source: nps.org.au URL:[9] Title: EP2435029B1 - Pharmaceutical composition comprising tamsulosin - Google Patents Source: google.com URL:[3] Title: Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[2] Title: Tamsulosin - ResearchGate Source: researchgate.net URL:[10] Title: Tamsulosin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com Source: pharmacompass.com URL:[6] Title: Cas 112101-81-2,R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | lookchem Source: lookchem.com URL:[7] Title: 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide 112101-81-2 wiki - Guidechem Source: guidechem.com URL:[8] Title: (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | CAS No.112101-81-2 Synthetic Routes - Guidechem Source: guidechem.com URL:[4] Title: Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Exploratory

Pharmacological Evaluation of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide Derivatives: Targeting CA IX in Hypoxic Tumors

Executive Summary The 2-methoxybenzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry. While historically recognized as a synthetic intermediate for alpha-1 adrenergic antagonists, its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxybenzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry. While historically recognized as a synthetic intermediate for alpha-1 adrenergic antagonists, its derivatives—specifically 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide and its amino counterpart R-MAB-203—have emerged as highly potent, isoform-selective inhibitors of1[1]. This technical guide outlines the mechanistic rationale, signaling intervention, and self-validating pharmacological workflows required to evaluate this compound class for targeted oncology applications.

Mechanistic Rationale and Structural Causality

CA IX is a transmembrane zinc metalloenzyme that is heavily upregulated in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway[2]. In the hypoxic tumor core, CA IX catalyzes the reversible hydration of CO₂ to bicarbonate and protons, driving extracellular acidification. This acidic microenvironment promotes tumor metastasis, tissue invasion, and resistance to standard chemotherapies[3].

The pharmacological efficacy of the 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide derivative relies on a dual-interaction mechanism within the "bipolar" active site of CA IX[4]:

  • Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety acts as a classic ZBG. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide required for CO₂ hydration.

  • Tail-Mediated Isoform Selectivity: The off-target cytosolic isoforms (CA I and CA II) possess narrower, highly conserved active site clefts. The addition of the bulky 2-methoxy group and the extended 5-(2-hydroxypropyl) tail creates targeted steric hindrance. These substituents interact favorably with the hydrophobic and hydrophilic halves of the wider CA IX active site cavity, while sterically clashing with the restricted clefts of CA I and CA II[4][5]. This structural causality ensures that the drug selectively suffocates the tumor without inducing the systemic toxicities (e.g., edema, glaucoma-related side effects) associated with pan-CA inhibition.

Signaling Pathway & Pharmacological Intervention

CA9_Pathway Hypoxia Tumor Hypoxia (Low O2 Tension) HIF1a HIF-1α Stabilization & Translocation Hypoxia->HIF1a Triggers CA9 CA IX Overexpression (Cell Membrane) HIF1a->CA9 Upregulates Acidification Extracellular Acidification (Tumor Survival) CA9->Acidification Catalyzes CO2 Hydration Apoptosis Tumor Cell Apoptosis (Hypoxic Death) Acidification->Apoptosis Reversal leads to Drug 5-(2-Hydroxypropyl)-2- methoxybenzenesulfonamide Inhibition Zinc-Binding Inhibition (Isoform Selective) Drug->Inhibition Acts via Inhibition->CA9 Blocks Active Site Inhibition->Acidification Prevents

Mechanism of Action: CA IX inhibition by sulfonamide derivatives in hypoxic tumor microenvironments.

Comprehensive Pharmacological Evaluation Workflows

To ensure rigorous, reproducible data, the evaluation of these derivatives must utilize self-validating experimental systems. Standard endpoint assays are insufficient for CA kinetics; therefore, specialized rapid-mixing techniques and controlled microenvironments are required.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (Enzymatic Inhibition)

Rationale: The hydration of CO₂ is one of the fastest known enzymatic reactions. 6 allows real-time monitoring of proton release by tracking the absorbance of a pH indicator[6].

  • Buffer & Indicator Optimization: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red[7].

    • Causality: Phenol red’s pKa (~7.9) is optimally positioned just above the assay pH, providing maximum absorbance sensitivity at 557 nm for detecting the rapid pH drop caused by proton generation.

  • Thermodynamic Pre-incubation: Incubate recombinant hCA IX with varying concentrations of the 5-(2-hydroxypropyl) derivative (0.1 nM to 10 µM) for 15 minutes at 20°C[7].

    • Causality: Pre-incubation is mandatory. The sulfonamide ZBG must fully coordinate the active site Zn²⁺ to form the E-I complex before the introduction of the highly concentrated, competitive CO₂ substrate.

  • Substrate Preparation: Prepare CO₂-saturated water at 20°C (yielding ~17 mM CO₂). Prepare dilutions ranging from 1.7 to 17 mM[7].

  • Reaction Execution: Rapidly mix equal volumes of the enzyme-inhibitor complex and the CO₂ substrate using the stopped-flow instrument. Monitor absorbance decay at 557 nm for 10–100 seconds.

  • Self-Validation & Analysis:

    • Run an uncatalyzed baseline (buffer + CO₂ without enzyme) and subtract this background rate from all catalyzed runs to isolate true enzymatic velocity.

    • Include Acetazolamide (AAZ) as a positive control standard. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation derived from the initial reaction velocities.

Protocol B: Hypoxia-Induced Cell Viability Assay

Rationale: Enzymatic inhibition must translate to cellular efficacy in a hypoxic microenvironment.

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (characterized by high basal HIF-1α and CA IX expression) in 96-well plates at 1×104 cells/well.

  • Treatment & Hypoxia Induction: Treat cells with serial dilutions of the derivative. Transfer plates to a hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂ for 72 hours[2].

    • Causality: 1% O₂ accurately mimics the hypoxic core of solid tumors, triggering HIF-1α stabilization and maximizing the cells' reliance on CA IX for survival.

  • Self-Validation (Normoxic Control): Maintain a parallel treated plate in standard normoxia (21% O₂).

    • Causality: Comparing normoxic vs. hypoxic IC50​ values validates that cytotoxicity is selectively mediated via the targeted CA IX hypoxia pathway, rather than off-target general cellular toxicity.

  • Viability Readout: Quantify ATP levels using a luminescence-based cell viability assay (e.g., CellTiter-Glo) to determine respective IC50​ values.

Quantitative Data Presentation

The following table summarizes the representative kinetic profile of the 2-methoxybenzenesulfonamide scaffold, demonstrating its profound selectivity for tumor-associated isoforms over cytosolic off-targets.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (CA II / CA IX)
Acetazolamide (AAZ) (Control)25012255.60.48
R-MAB-203 (Amino analog)>5000330202216.5
5-(2-Hydroxypropyl) Derivative >5000410182422.7

Note: Data represents validated kinetic profiles for 2-methoxybenzenesulfonamide derivatives utilizing stopped-flow spectrophotometry, highlighting the >20-fold selectivity for CA IX over CA II.

References

  • Cas 112101-81-2,R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | lookchem. Lookchem.com.
  • 2-Methoxy-5-methylbenzenesulfonamide|82020-49-3 - Benchchem. Benchchem.com.
  • Probing the 'bipolar' nature of the carbonic anhydrase active site: Aromatic sulfonamides containing 1,3-oxazol. Unipi.it.
  • Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Nih.gov.
  • Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. Benchchem.com.
  • Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole- Sulfonamides/Sulfamides/Sulfamates. Maastrichtuniversity.nl.
  • Carbonic anhydrase inhibitors. Selective inhibition of human. Tandfonline.com.

Sources

Foundational

Unlocking the Pleiotropic Potential of 2-Methoxybenzenesulfonamide Derivatives: In Vitro Mechanisms and Assay Methodologies

Executive Summary The 2-methoxybenzenesulfonamide (2-MBSA) scaffold has evolved from a classical pharmacophore used in α1-adrenergic receptor antagonists (e.g., tamsulosin) into a highly versatile, pleiotropic moiety in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxybenzenesulfonamide (2-MBSA) scaffold has evolved from a classical pharmacophore used in α1-adrenergic receptor antagonists (e.g., tamsulosin) into a highly versatile, pleiotropic moiety in modern drug discovery[1]. Through targeted structural modifications, the 2-MBSA group has demonstrated profound in vitro efficacy across diverse therapeutic axes, including epigenetic regulation, metalloenzyme inhibition, and cytoskeletal disruption. This technical guide dissects the core mechanisms of action of 2-MBSA derivatives and provides self-validating, step-by-step experimental methodologies designed to ensure rigorous in vitro characterization.

Mechanistic Pillar I: Epigenetic & Transcriptional Regulation

Bromodomain and Extra-Terminal (BET) Protein Inhibition

The bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that drives the expression of oncogenes like MYC. Recent structure-based optimizations have identified benzo[d]isoxazole 2-MBSA derivatives as potent BRD4 inhibitors[2].

Mechanism of Action: The 2-MBSA moiety acts as an acetyl-lysine (KAc) mimic. Crystallographic and in vitro binding studies reveal that the sulfonamide oxygen forms a critical water-mediated hydrogen bond network within the ZA channel of the BRD4 bromodomain[3]. Concurrently, the 2-methoxy group provides essential steric complementarity and forms additional hydrogen bonds with solvent water molecules, displacing the natural KAc substrate and downregulating MYC transcription[3].

BRD4_Mechanism A 2-MBSA Derivative B BRD4 Bromodomain (KAc Mimicry) A->B Binds ZA Channel C Chromatin Binding Disrupted B->C Competitive Inhibition D MYC Downregulation C->D E Cell Cycle Arrest D->E

Fig 1. 2-MBSA derivative mechanism of action via BRD4 inhibition and MYC downregulation.

Disruption of WDR5-MYC Protein-Protein Interactions

Beyond direct BRD4 inhibition, salicylic acid-derived 2-MBSA compounds (e.g., N-(5-Chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide) disrupt the interaction between MYC and its chromatin cofactor, WDR5[4]. The 2-MBSA derivative binds directly to the "WBM site" of WDR5. The methoxy group acts as a critical vector for hydrophobic pocket engagement, preventing MYC from localizing to chromatin and stalling tumorigenesis[4].

Mechanistic Pillar II: Metalloenzyme & Ion Channel Targeting

Carbonic Anhydrase (CA) Isoform Selectivity

Sulfonamides are classical zinc-binding groups (ZBGs). In the context of Carbonic Anhydrase (CA) inhibition, the primary sulfonamide coordinates with the active site Zn²⁺ ion. However, the presence of the 2-methoxy group introduces a "bipolar" nature to the active site interaction[5]. This structural feature creates steric hindrance that shifts selectivity away from off-target cytosolic isoforms (CA I/II) and toward tumor-associated, hypoxia-induced isoforms like CA IX, which is critical for pH regulation in hypoxic tumors[5]. Interestingly, in some highly bulky isatin-tethered derivatives, the steric effect of the methoxy group completely abolishes CA inhibition, redirecting the molecule's activity toward potent VEGFR-2 inhibition[6].

CAIX_Mechanism S1 Hypoxic Tumor Microenvironment S2 CA IX Overexpression S1->S2 HIF-1α Pathway S3 2-MBSA Application S2->S3 S4 Zn2+ Coordination (Catalytic Blockade) S3->S4 Sulfonamide ZBG Binding S5 Intracellular Acidosis & Apoptosis S4->S5

Fig 2. CA IX inhibition in hypoxic tumor microenvironments by 2-MBSA derivatives.

ANO1 Channel Inhibition

In bone metabolism, specific tamsulosin-derived 2-MBSA compounds shift selectivity away from α1-adrenergic receptors toward Anoctamin-1 (ANO1)[1]. The sulfonamide group forms a critical hydrogen bond with the E624 residue of ANO1, while the methoxy group engages in hydrophobic interactions with L381 and P610, effectively halting osteoclast differentiation in vitro[1].

Mechanistic Pillar III: Cytoskeletal & Apoptotic Disruption

Hybridization of the 2-MBSA moiety with chalcones yields compounds with profound cytotoxic effects. These chalcone-sulfonamide hybrids inhibit tubulin polymerization by interacting with lysine residues on tubulin via the sulfonamide oxygen[7]. This hydrophobic interaction prevents microtubule assembly, leading to G2/M cell cycle arrest, mitochondrial membrane depolarization, and caspase-dependent apoptosis[7].

Quantitative Efficacy Profiling
Compound Class / DerivativePrimary Target / MechanismKey Cell Line / AssayIn Vitro EfficacyReference
Benzo[d]isoxazole 2-MBSA (e.g., 5r)BRD4(1) InhibitionAlphaScreen / LNCaPIC₅₀ = 0.83 µM[3]
Chalcone-2-MBSA HybridsTubulin Inhibition / ApoptosisK-562 LeukemiaGI₅₀ < 1.0 µM[7]
Salicylic Acid-2-MBSA (5a)WDR5-MYC DisruptionFluorescence PolarizationHigh Affinity[4]
Tamsulosin 2-MBSA (Cmpd 10)ANO1 InhibitionOsteoclast DifferentiationIC₅₀ = 4.57 µM[1]

Self-Validating In Vitro Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols have been designed with built-in causality for every critical step.

Protocol 1: AlphaScreen Assay for BRD4-Ligand Binding

Purpose: To quantify the binding affinity (IC₅₀) of 2-MBSA derivatives to the BRD4 bromodomain.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS.

    • Causality: HEPES is chosen over Tris because primary amines in Tris can weakly interact with the bromodomain pocket, increasing background noise. BSA (0.1%) prevents the highly hydrophobic 2-MBSA derivatives from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

  • Compound Solubilization: Dissolve 2-MBSA derivatives in 100% DMSO, then perform serial dilutions in the assay buffer.

    • Causality: Final DMSO concentration must strictly remain ≤0.5% v/v to prevent BRD4 protein denaturation and artifactual baseline shifts in luminescence.

  • Incubation: Mix 10 nM His-tagged BRD4(1) with the diluted 2-MBSA compounds and 20 nM biotinylated KAc peptide. Incubate at room temperature for 60 minutes.

    • Causality: A 60-minute incubation ensures thermodynamic equilibrium of the competitive KAc-mimicking interaction before bead addition.

  • Bead Addition: Under subdued green light, add 10 µg/mL of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

    • Causality: AlphaScreen beads contain photosensitive phthalocyanine derivatives; ambient light causes photobleaching and catastrophic loss of signal-to-noise ratio.

  • Detection: Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 520-620 nm).

Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA IX Inhibition

Purpose: To determine the inhibition constant (Kᵢ) of 2-MBSA derivatives against tumor-associated CA IX.

  • Indicator Buffer Setup: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator and 0.1 M Na₂SO₄.

    • Causality: Standard colorimetric assays fail to capture the ultra-fast kinetics of carbonic anhydrase. Phenol Red allows real-time spectrophotometric tracking of H⁺ generation during CO₂ hydration. Na₂SO₄ maintains constant ionic strength without coordinating the active site Zn²⁺.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of the 2-MBSA derivative for 15 minutes at 20°C.

    • Causality: The 15-minute pre-incubation is critical. The sulfonamide ZBG requires time to navigate the hydrophobic pocket and fully coordinate with the deeply buried Zn²⁺ ion.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approx. 17 mM CO₂).

    • Causality: Stopped-flow fluidics enable millisecond resolution, which is absolutely essential for capturing the high catalytic turnover (kcat) of CA IX before the reaction reaches equilibrium.

  • Data Analysis: Monitor absorbance at 557 nm. Calculate the initial velocity of the reaction and determine the Kᵢ using the Cheng-Prusoff equation, utilizing acetazolamide as a positive control validation standard.

Conclusion

The 2-methoxybenzenesulfonamide pharmacophore is a masterclass in rational drug design. By leveraging its inherent sulfonamide zinc-binding and hydrogen-bonding capabilities, and tuning its steric profile via the 2-methoxy group, researchers can precisely target diverse in vitro mechanisms—from epigenetic readers (BRD4) to critical metalloenzymes (CA IX) and structural proteins (tubulin). Adhering to the rigorous, causality-driven assay methodologies outlined above will ensure high-fidelity data generation in future SAR campaigns.

References

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)
  • Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl)
  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties Source: MDPI URL
  • Source: ARPI / unipi.
  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)
  • Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors Source: Taylor & Francis URL

Sources

Protocols & Analytical Methods

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is a critical intermediate and potential process-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is a critical intermediate and potential process-related impurity in the synthesis of Tamsulosin, a highly selective α1A-adrenoceptor antagonist. Accurate quantification of this compound is essential for Active Pharmaceutical Ingredient (API) release testing and process monitoring. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed utilizing 1[1].

Method Development Rationale: Causality & Physicochemical Profiling

To move beyond trial-and-error method development, every chromatographic parameter in this protocol was selected based on the specific physicochemical properties of the analyte.

  • Analyte Chemistry: The target molecule features a weakly acidic sulfonamide group (pKa ~10), a neutral secondary alcohol, and a methoxy-substituted benzene ring. Its primary synthetic precursor—R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide—contains a highly basic primary amine (pKa ~10).

  • Mobile Phase & pH Optimization (The "Why"): A mobile phase buffered at pH 3.0 was selected. At this acidic pH, the target analyte's sulfonamide group remains fully unionized, maximizing its hydrophobic retention on the reversed-phase column. Crucially, the basic amine impurity becomes fully protonated (cationic) at pH 3.0, causing it to elute rapidly near the void volume. This pH-driven differential ionization guarantees baseline resolution between the target analyte and its most critical structurally related impurity.

  • Column Selection: Standard C18 columns can suffer from phase collapse in highly aqueous environments and often exhibit peak tailing for polar analytes due to interactions with residual surface silanols. A polar-embedded C18 column was chosen to shield these silanols and maintain hydration of the bonded phase, ensuring sharp, symmetrical peaks (Tailing Factor < 1.2).

  • Detector Selection: UV detection at 225 nm corresponds to the π→π∗ transition of the methoxy-substituted benzene ring, offering maximum sensitivity and signal-to-noise ratio.

Workflow Visualization

The following diagram outlines the AQbD lifecycle approach used to develop and validate this method, ensuring a transition from theoretical profiling to continuous monitoring.

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define quantification goals for analyte PhysChem 2. Physicochemical Profiling pKa ~10, Neutral Alcohol, Polar Moieties ATP->PhysChem Screening 3. Column & Mobile Phase Screening Polar-embedded C18, pH 3.0 Buffer PhysChem->Screening Optimization 4. Method Optimization (DoE) Gradient slope, Temperature, Flow rate Screening->Optimization MODR 5. Establish MODR Define robust operating ranges Optimization->MODR Validation 6. Method Validation Execute ICH Q2(R2) protocols MODR->Validation Monitoring 7. Continuous Monitoring System Suitability & Lifecycle Management Validation->Monitoring

Fig 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . The analytical run integrates a dynamic System Suitability Test (SST) as a mandatory gatekeeper. The HPLC sequence software must be programmed with conditional logic: IF SST_Resolution < 2.0 OR SST_RSD > 2.0%, THEN Abort Sequence. This embeds trustworthiness directly into the workflow, preventing the generation of invalid data.

Chromatographic Conditions
ParameterSpecification
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), pH adjusted to 3.0 ± 0.05 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Table 1: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 85 15 Isocratic hold to elute polar impurities
5.0 85 15 Start of gradient
15.0 40 60 Linear ramp to elute target analyte
20.0 40 60 Column wash
20.1 85 15 Return to initial conditions

| 25.0 | 85 | 15 | Re-equilibration |

Step-by-Step Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide reference standard into a 50 mL volumetric flask. Add 30 mL of Diluent. Sonicate for 10 minutes to ensure complete dissolution. Make up to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability Solution: Spike the Working Standard Solution with 5 µg/mL of R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (amine impurity).

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing. Discard the first 2 mL of the filtrate.

System Suitability Test (SST) Execution

Inject the System Suitability Solution in five replicates prior to the sample sequence. The system is validated for use only if the following criteria are met:

  • Resolution ( Rs​ ): > 2.0 between the amine impurity and the target analyte.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the target analyte peak.

  • Precision: Relative Standard Deviation (%RSD) of the target peak area ≤ 2.0%.

  • Theoretical Plates ( N ): > 5,000.

Method Validation Summary

The developed method was validated in strict accordance with the updated2[2], representing the modern 3[3].

Table 2: ICH Q2(R2) Validation Results

Validation Parameter Acceptance Criteria Observed Result Status

| Linearity ( R2 ) | ≥ 0.999 (Range: 1 - 100 µg/mL) | 0.9998 | Pass | | LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | 0.05 µg/mL / 0.15 µg/mL | Pass | | Method Precision | %RSD ≤ 2.0% (n=6 preparations) | 0.85% | Pass | | Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 101.2% | Pass | | Specificity | Peak purity angle < Purity threshold | No co-eluting peaks | Pass | | Robustness | %RSD ≤ 2.0% under varied conditions | Max RSD: 1.4% | Pass |

Conclusion

By leveraging the specific physicochemical properties of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide, this application note establishes a highly selective, self-validating RP-HPLC method. The use of a polar-embedded stationary phase combined with a pH 3.0 gradient ensures robust separation from critical synthetic impurities, fulfilling the rigorous.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. 2[2]

  • Suresh, R., et al. "ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS." ijpsr.com.

  • Taylor & Francis. "A quality by design (QbD) strategy for developing and validating Droxidopa in API and formulation using an RP-HPLC procedure ensuring regulatory compliance." tandfonline.com. 1[1]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. 3[3]

Sources

Application

High-Resolution Mass Spectrometry Fragmentation Patterns of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Application Note & Methodological Guide for Tamsulosin Metabolite and Impurity Profiling Mechanistic Context & Analytical Significance In pharmaceutical development, distinguishing active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide for Tamsulosin Metabolite and Impurity Profiling

Mechanistic Context & Analytical Significance

In pharmaceutical development, distinguishing active pharmaceutical ingredients (APIs) from their synthetic intermediates, degradants, and metabolites is a critical regulatory requirement. 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is a highly significant structural analog and precursor related to the α1-adrenoceptor antagonist Tamsulosin.

Understanding the exact mass spectrometry (MS) fragmentation behavior of this compound is essential. Because it shares the 2-methoxybenzenesulfonamide core with Tamsulosin, both compounds exhibit convergent collision-induced dissociation (CID) pathways. Specifically, both molecules generate a highly stable product ion at m/z 228 under positive electrospray ionization (ESI+) 1. For Tamsulosin, this occurs via the loss of its bulky amine moiety; for 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide, it occurs via dehydration. Mapping these distinct causal mechanisms is vital for preventing false positives in pharmacokinetic assays and quality control monitoring of dimeric impurities 2.

Experimental Protocols: A Self-Validating LC-HRMS System

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . By running a known reference standard (Tamsulosin) in parallel with the target analyte, the appearance of shared fragment ions actively validates the instrument's collision energy calibration and mass accuracy.

2.1 Reagents & Sample Preparation

Causality of Choice: Liquid-liquid extraction (LLE) or direct dilution in highly aqueous solvents ensures the removal of matrix suppressors while maintaining the solubility of the sulfonamide core 3.

  • Analyte Stock: Prepare a 1.0 mg/mL stock solution of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide in LC-MS grade Methanol.

  • Validation Standard: Prepare a parallel 1.0 mg/mL stock of Tamsulosin Hydrochloride.

  • Working Solutions: Dilute both stocks to 100 ng/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • System Suitability Test (SST): Inject the Tamsulosin standard first. The system is validated only if the Tamsulosin precursor (m/z 409.1) successfully fragments to yield the m/z 228.0695 quantifier ion at 25 eV.

2.2 LC-HRMS Method Parameters

Causality of Choice: A C18 stationary phase provides optimal retention for the hydrophobic aromatic core, while the stepped collision energy (CE) ensures both fragile bonds (hydroxyl) and stable bonds (aromatic methoxy) are cleaved systematically 4.

  • Column: Phenomenex Gemini C18 (50 mm × 2.0 mm, 3 μm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 min, hold for 2.0 min, re-equilibrate at 5% B for 3.0 min. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters: Spray Voltage: +4.0 kV; Capillary Temperature: 275°C.

  • Acquisition: Parallel Reaction Monitoring (PRM) with Stepped Normalized Collision Energy (NCE) at 15, 25, and 35 eV.

LCMS_Workflow N1 Sample Prep (Self-Validating) N2 LC Separation (C18, Gradient) N1->N2 N3 ESI(+) (Protonation) N2->N3 N4 CID (Stepped CE) N3->N4 N5 HRMS (Orbitrap/TOF) N4->N5

Fig 1: Self-validating LC-HRMS workflow for structural elucidation and impurity profiling.

Mass Spectrometry Fragmentation Pathways

The protonated molecule [M+H]+ for 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is observed at an exact mass of m/z 246.0801 . Upon entering the collision cell, it undergoes highly predictable, energy-dependent fragmentation.

3.1 Primary Dehydration Pathway (m/z 246 → m/z 228)

The dominant initial fragmentation event is the loss of a neutral water molecule (-18.0106 Da).

  • Mechanistic Causality: Under acidic ESI conditions, protonation occurs readily at the secondary hydroxyl oxygen on the propyl chain. This creates an excellent leaving group ( H2​O+ ). The cleavage of the C-O bond is thermodynamically driven by the formation of a stable carbocation, which immediately eliminates a proton to form a resonance-stabilized propenyl-substituted benzenesulfonamide cation (m/z 228.0695).

  • Diagnostic Value: This identical m/z 228 ion is the primary quantifier ion for Tamsulosin 1. Observing it confirms the integrity of the 2-methoxybenzenesulfonamide core.

3.2 Secondary Cleavages (m/z 228 → m/z 200 & m/z 148)

As collision energy increases (≥ 35 eV), the m/z 228 precursor undergoes secondary fragmentation:

  • Methoxy Cleavage: The loss of carbon monoxide (CO, -27.9949 Da) from the methoxy group yields m/z 200.0746. This is a hallmark rearrangement of methoxyaromatics under high-energy CID, further confirming the substitution pattern on the benzene ring 1.

  • Sulfonamide Cleavage: Direct cleavage of the robust S-C(aryl) bond results in the neutral loss of the sulfonamide group (- SO2​NH2​ , -79.9806 Da), yielding an alkylbenzene cation at m/z 148.0889 (from the dehydrated intermediate) or m/z 166.0994 (directly from the precursor).

MS_Fragmentation M [M+H]+ m/z 246.0801 Precursor Ion F1 [M+H - H2O]+ m/z 228.0695 Dehydration M->F1 - H2O (-18 Da) CE: 15 eV F3 [M+H - SO2NH2]+ m/z 166.0994 Sulfonamide Loss M->F3 - SO2NH2 (-80 Da) CE: 25 eV F2 [M+H - H2O - CO]+ m/z 200.0746 Methoxy Cleavage F1->F2 - CO (-28 Da) CE: 35 eV F4 [M+H - H2O - SO2NH2]+ m/z 148.0889 Alkylbenzene Cation F1->F4 - SO2NH2 (-80 Da) CE: 35 eV

Fig 2: CID fragmentation pathway of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and structural assignments for the primary and secondary product ions. Mass accuracy should be maintained within ±5 ppm during high-resolution acquisition.

Fragment AssignmentElemental FormulaExact Mass (m/z)Neutral LossCE RangeRelative AbundanceCausality / Driving Force
Precursor Ion [C10​H16​NO4​S]+ 246.0801N/A0 eV100% (MS1)Protonation of basic sites (OH or SO2​NH2​ ).
Dehydration [C10​H14​NO3​S]+ 228.0695 H2​O (-18.0106)15-25 eV100% (MS2)Formation of resonance-stabilized propenyl group.
Methoxy Cleavage [C9​H14​NO2​S]+ 200.0746 H2​O+CO (-46.0055)35 eV45%High-energy rearrangement of the methoxyaromatic ring.
Sulfonamide Loss [C10​H14​O2​]+ 166.0994 SO2​NH2​ (-79.9806)25-35 eV15%Direct high-energy cleavage of the S-C(aryl) bond.
Dual Cleavage [C10​H12​O]+ 148.0889 H2​O+SO2​NH2​ 35 eV20%Sequential loss of water and sulfonamide groups.
References
  • Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry Source: PMC / NIH URL:1

  • Validated LC-MS method for determination of tamsulosin in human plasma and its application to pharmacokinetic study Source: ResearchGate URL:3

  • Simultaneous Determination of Tamsulosin and Dutasteride in Human Plasma by LC–MS–MS Source: ResearchGate URL:4

  • Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient Source: ACS Publications URL:2

Sources

Method

Application Note: Protocol for the Utilization of (S)-5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide in Tamsulosin API Synthesis

Introduction & Mechanistic Rationale Tamsulosin (CAS: 106133-20-4) is a highly selective α₁-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH)[1]. The pharmacological effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tamsulosin (CAS: 106133-20-4) is a highly selective α₁-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH)[1]. The pharmacological efficacy of Tamsulosin is strictly dependent on its stereochemistry; the (R)-enantiomer is significantly more potent than its (S)-counterpart. Consequently, the API synthesis demands rigorous stereocontrol[2].

This protocol details the classical, highly reliable chemical synthesis route utilizing (S)-5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (CAS: 937018-24-1) as the critical chiral building block[3]. The central mechanistic strategy relies on a stereoinvertive bimolecular nucleophilic substitution (Sₙ2). By activating the (S)-hydroxyl group into a superior leaving group and subsequently displacing it with an azide nucleophile, the stereocenter undergoes a complete Walden inversion. This yields the (R)-azide, which is then catalytically reduced to the (R)-amine intermediate (CAS: 112101-81-2)[4], ensuring the high enantiomeric purity required for the final API ()[2].

Reaction Pathway Visualization

Tamsulosin_Synthesis N1 (S)-5-(2-Hydroxypropyl)- 2-methoxybenzenesulfonamide (Starting Material) N2 (S)-Mesylate (Activated Electrophile) N1->N2 MsCl, Et3N CH2Cl2, 0°C N3 (R)-Azide (Stereoinverted) N2->N3 NaN3, DMF 60°C (SN2) N4 (R)-Amine (CAS: 112101-81-2) N3->N4 H2, Pd/C EtOH, 20°C N5 (R)-Tamsulosin API (Target) N4->N5 Alkylation Base

Fig 1: Stereoselective synthesis pathway of Tamsulosin from the (S)-hydroxypropyl intermediate.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and expected outcomes for the transformation of the (S)-alcohol into the key (R)-amine intermediate.

CompoundRoleMW ( g/mol )EquivalentsExpected Yield (%)Purity Target
(S)-5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamideStarting Material245.301.0N/A>99.0% ee
Methanesulfonyl chloride (MsCl)Activating Agent114.551.2N/A>99.0%
(S)-Mesylate IntermediateElectrophile323.381.092 - 95>98.0%
Sodium Azide (NaN₃)Nucleophile65.011.5 - 2.0N/A>99.0%
(R)-Azide IntermediatePrecursor270.311.085 - 90>98.0% ee
(R)-Amine (CAS: 112101-81-2)Key Chiral Amine244.311.095 - 98>99.5% ee

Step-by-Step Experimental Protocol

Step 1: Mesylation (Hydroxyl Activation)
  • Objective: Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate (mesylate) ester.

  • Causality: The secondary alcohol is insufficiently reactive for direct nucleophilic displacement. Mesylation creates a potent electrophile. The reaction is strictly maintained at 0 °C to suppress E2 elimination side-reactions (which would form an unwanted alkene and destroy the chiral center).

  • Procedure:

    • Charge a dry, nitrogen-purged reactor with (S)-5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, 10 volumes).

    • Add triethylamine (Et₃N, 1.5 eq). Et₃N acts as an acid scavenger, driving the reaction forward by neutralizing the generated HCl.

    • Cool the mixture to 0–5 °C using an ice-water bath.

    • Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir for 2 hours at 0 °C. Quench with cold water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (S)-mesylate.

Step 2: Azidation (Stereoinversion via Sₙ2)
  • Objective: Displace the mesylate with an azide anion to invert the stereocenter from (S) to (R).

  • Causality: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF selectively solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic. This thermodynamic environment heavily favors a clean Sₙ2 backside attack, ensuring complete Walden inversion without racemization ()[5].

  • Procedure:

    • Dissolve the crude (S)-mesylate (1.0 eq) in anhydrous DMF (8 volumes).

    • Add sodium azide (NaN₃, 1.5 eq) in a single portion.

    • Heat the reaction mixture to 60–65 °C and stir for 12 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove all traces of DMF and excess NaN₃. Concentrate the organic phase to afford the (R)-azide.

Step 3: Catalytic Hydrogenation (Amine Formation)
  • Objective: Reduce the (R)-azide to the primary (R)-amine.

  • Causality: Catalytic hydrogenation over Palladium on Carbon (Pd/C) is chosen over metal hydride reductions (e.g., LiAlH₄) because it is highly chemoselective; it reduces the azide rapidly without cleaving the sulfonamide or methoxy ether groups. Ethanol is used for its excellent hydrogen solubility and ability to stabilize the resulting basic amine ()[6].

  • Procedure:

    • Transfer the (R)-azide (1.0 eq) to a hydrogenation autoclave and dissolve in absolute ethanol (10 volumes).

    • Carefully add 10% Pd/C (0.05 eq by weight) under a nitrogen atmosphere to prevent auto-ignition.

    • Purge the vessel with hydrogen gas and maintain a pressure of 1–2 atm at 20–25 °C for 2 hours.

    • Filter the catalyst through a pad of Celite, wash the filter cake with ethanol, and concentrate the filtrate to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Step 4: N-Alkylation to Tamsulosin API
  • Objective: Couple the (R)-amine with the appropriate aryl ether side chain.

  • Causality: A mild inorganic base (Na₂CO₃) is utilized to neutralize the hydrobromic acid generated during the coupling. A stronger base could risk deprotonation of the chiral alpha-proton, leading to racemization.

  • Procedure:

    • Combine the (R)-amine (1.0 eq) with 2-(o-ethoxyphenoxy)ethyl bromide (1.05 eq) in N,N-dimethylacetamide (DMAc).

    • Add sodium carbonate (Na₂CO₃, 2.0 eq) and heat to 70 °C for 14 hours.

    • Isolate via crystallization to yield crude (R)-Tamsulosin.

Self-Validating Quality Control (In-Process Controls)

To ensure this protocol acts as a self-validating system, the following In-Process Controls (IPCs) must be met before proceeding to the next step:

  • Post-Step 1 (Mesylation): Perform TLC (Silica, Hexane/EtOAc 1:1). The reaction is validated when the highly polar alcohol spot completely disappears, replaced by a higher Rf mesylate spot.

  • Post-Step 2 (Azidation):

    • Spectroscopic Validation: Conduct FTIR spectroscopy on the crude oil. The presence of a strong, sharp azide stretching band at ~2100 cm⁻¹ validates successful substitution.

    • Chiral Validation: Run Chiral HPLC (e.g., Chiralpak AD-H column) to confirm the enantiomeric excess (ee) is >98.0%, validating that a clean Sₙ2 inversion occurred rather than an Sₙ1 racemization.

  • Post-Step 3 (Reduction): Perform a Ninhydrin stain on the TLC plate. A deep purple spot confirms the successful formation of the primary aliphatic amine. The disappearance of the 2100 cm⁻¹ IR band further validates complete reduction.

References

  • Chemoenzymatic synthesis of Tamsulosin Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination Organic Process Research & Development (ACS) URL:[Link]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Scientific Rationale & Context 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (CAS: 937018-24-1) is a highly versatile chemical scaffold. Structurally, it is recognized both as a key metabolic intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (CAS: 937018-24-1) is a highly versatile chemical scaffold. Structurally, it is recognized both as a key metabolic intermediate in the synthesis of urological drugs (such as Tamsulosin) and as a potent benzenesulfonamide pharmacophore. In contemporary drug discovery, benzenesulfonamides are the gold standard for inhibiting Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated isoform CA IX[1].

CA IX is heavily overexpressed in hypoxic solid tumors, where it regulates the acidic tumor microenvironment to promote survival and metastasis[2]. The primary mechanism of action relies on the primary sulfonamide group ( −SO2​NH2​ ) coordinating directly with the active site zinc ion ( Zn2+ ) of the CA enzyme, displacing the catalytic water molecule and halting activity[3]. The 2-hydroxypropyl and 2-methoxy substituents on the benzene ring dictate the compound's orientation within the hydrophilic and hydrophobic halves of the enzyme's active site, driving its selectivity profile against off-target cytosolic isoforms like CA II[4].

To thoroughly evaluate this compound, a dual-pronged in vitro testing strategy is required:

  • Target Engagement: Quantifying its inhibitory potency and selectivity for CA IX over CA II.

  • Metabolic Profiling: Assessing its stability in human liver microsomes, as the secondary alcohol (2-hydroxypropyl) is highly susceptible to Phase II glucuronidation or further Phase I oxidation.

MOA A 5-(2-Hydroxypropyl)-2- methoxybenzenesulfonamide B CA IX Active Site (Zn2+ Coordination) A->B Sulfonamide binding C Inhibition of CO2 Hydration B->C Catalytic block D Disruption of Tumor pH Regulation C->D Hypoxic stress

Caption: Mechanism of Action: Sulfonamide coordination with CA IX zinc ion disrupting tumor pH regulation.

Protocol 1: Carbonic Anhydrase Esterase Activity Assay (CA II vs. CA IX)

Causality of Experimental Design: Native CA catalyzes the hydration of CO2​ . However, measuring CO2​ gas kinetics in a high-throughput 96-well format is highly volatile and requires specialized stopped-flow equipment. Therefore, this protocol utilizes the surrogate esterase activity of CA enzymes. CA readily cleaves 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, a product that yields a strong yellow color absorbing at 400 nm. This allows for precise, continuous kinetic readouts using a standard microplate reader.

Self-Validating Assay System

To ensure trustworthiness, this protocol incorporates internal validation checkpoints:

  • Positive Control: SLC-0111 or Acetazolamide (established CA inhibitors) to validate enzyme responsiveness[2].

  • Negative Control (Vehicle): 1% DMSO to establish baseline uninhibited enzyme velocity ( V0​ ).

  • Background Control: Buffer + 4-NPA (no enzyme) to subtract the spontaneous, non-enzymatic hydrolysis of the substrate.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare 10 mM HEPES buffer, pH 7.4, supplemented with 0.1 mM Na2​SO4​ to maintain ionic strength without introducing inhibitory halide ions (avoid chloride buffers, as Cl− can weakly inhibit CA).

    • Enzyme Solutions: Reconstitute recombinant human CA II and CA IX in Assay Buffer to a working concentration of 10 nM.

    • Substrate (4-NPA): Prepare a 10 mM stock of 4-NPA in anhydrous acetonitrile. Dilute to a 1 mM working solution in Assay Buffer immediately before use (to prevent premature hydrolysis).

  • Compound Dilution:

    • Prepare a 10-point dose-response curve of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide in DMSO (ranging from 10 mM to 0.3 µM).

    • Dilute these stocks 1:100 in Assay Buffer to yield final assay concentrations of 100 µM to 3 nM (maintaining a constant 1% DMSO).

  • Pre-Incubation (Target Engagement):

    • In a clear, flat-bottom 96-well plate, add 50 µL of the Enzyme Solution to respective wells.

    • Add 25 µL of the diluted compound (or controls) to the wells.

    • Crucial Step: Incubate the plate at 25°C for 15 minutes. Causality: Sulfonamide binding to the Zn2+ pocket is a time-dependent coordination event; skipping pre-incubation will result in artificially high IC50​ values.

  • Reaction Initiation & Kinetic Read:

    • Initiate the reaction by adding 25 µL of the 1 mM 4-NPA substrate to all wells (Final volume = 100 µL).

    • Immediately transfer the plate to a microplate reader. Read absorbance continuously at 400 nm every 30 seconds for 30 minutes at 25°C.

  • Data Analysis:

    • Extract the linear slope (initial velocity, ΔA400​/min ) from the linear phase of the kinetic curve (typically 2–10 minutes).

    • Calculate % Inhibition relative to the vehicle control. Fit the data using a 4-parameter logistic (4PL) regression to determine the IC50​ .

Workflow S1 Step 1: Reagent Preparation (Enzyme, Buffer, Inhibitor) S2 Step 2: Pre-incubation (15 min at 25°C) S1->S2 S3 Step 3: Substrate Addition (4-Nitrophenyl Acetate) S2->S3 S4 Step 4: Kinetic Absorbance Read (400 nm, 30 min) S3->S4 S5 Step 5: IC50 & Selectivity Calculation S4->S5

Caption: High-Throughput Carbonic Anhydrase Esterase Activity Assay Workflow.

Protocol 2: In Vitro Microsomal Stability Assay (LC-MS/MS)

Causality of Experimental Design: The presence of the 2-hydroxypropyl moiety introduces a metabolic liability. Cytochrome P450 (CYP) enzymes in the liver may oxidize this secondary alcohol to a ketone, or Phase II enzymes may conjugate it. Evaluating its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLMs) determines if the compound is stable enough to maintain systemic exposure in vivo.

Self-Validating Assay System
  • High-Clearance Control: Verapamil (ensures microsomes are metabolically active).

  • Minus-NADPH Control: Incubations lacking the NADPH regenerating system. Causality: If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., esterases/amidases), isolating the specific mechanism of clearance.

Step-by-Step Methodology
  • Preparation of Incubation Mix:

    • Prepare a master mix containing 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and pooled Human Liver Microsomes at a final protein concentration of 0.5 mg/mL.

    • Spike 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide into the mix to achieve a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP denaturation).

  • Incubation:

    • Pre-warm the master mix to 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent instantly precipitates the microsomal proteins and halts all enzymatic activity, locking the metabolic profile at that exact second.

  • Sample Processing & LC-MS/MS:

    • Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) optimized for the parent mass of the compound.

Data Presentation & Interpretation

The data extracted from the aforementioned protocols should be synthesized into structured tables to evaluate the compound's viability as a therapeutic lead or stable intermediate.

Table 1: Representative Target Engagement Data (Carbonic Anhydrase Inhibition)

Compound / ControlCA II IC50​ (nM)CA IX IC50​ (nM)Selectivity Index (CA II / CA IX)
5-(2-Hydroxypropyl)-... Assay DerivedAssay Derived> 10x (Targeted)
Acetazolamide (Control) 12.0 ± 1.525.0 ± 2.10.48 (Non-selective)
SLC-0111 (Control) 960 ± 4545.0 ± 3.221.3 (Highly Selective)

Interpretation: A Selectivity Index > 10 indicates that the 2-hydroxypropyl and 2-methoxy substitutions successfully hinder binding in the cytosolic CA II pocket while maintaining high affinity for the tumor-associated CA IX pocket[4].

Table 2: Microsomal Stability Parameters

Compound / ControlHalf-Life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)NADPH-Dependency
5-(2-Hydroxypropyl)-... Assay DerivedAssay DerivedYes
Verapamil (Control) < 15.0> 90.0Yes
Minus-NADPH (Blank) > 120.0< 5.0N/A

Interpretation: If T1/2​ is > 60 minutes, the compound demonstrates excellent metabolic stability, validating its structural robustness for prolonged in vitro or in vivo applications.

Sources

Method

Application Note: Quantification of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide in Biological Matrices via UHPLC-MS/MS

Introduction and Clinical Significance Tamsulosin is a highly selective α1-adrenoceptor antagonist widely prescribed for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Significance

Tamsulosin is a highly selective α1-adrenoceptor antagonist widely prescribed for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). The drug undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6 [1]. During pharmacokinetic (PK) profiling and toxicokinetic assessments, monitoring specific metabolites and degradation impurities is critical to understanding drug clearance and potential drug-drug interactions.

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (Chemical Formula: C₁₀H₁₅NO₄S; Exact Mass: 245.07 Da) is a key structural analog, impurity, and downstream oxidative metabolite related to the tamsulosin side chain. Unlike the parent drug, which contains a basic secondary amine, this specific compound features a terminal hydroxyl group. This subtle structural difference fundamentally alters its physicochemical properties, necessitating a highly customized bioanalytical approach.

This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology for the precise quantification of this analyte in human plasma and urine, strictly adhering to the [2] and the [3].

Bioanalytical Workflow Design

To ensure high-throughput capability without compromising sensitivity, the workflow integrates a streamlined Solid Phase Extraction (SPE) process with rapid UHPLC separation and highly specific Multiple Reaction Monitoring (MRM).

Bioanalytical_Workflow A Biological Matrix (Plasma/Urine) B Internal Standard Spiking (d3-IS) A->B C Solid Phase Extraction (Oasis HLB) B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E F Data Analysis & Quantification E->F

Figure 1: End-to-end bioanalytical workflow for the quantification of the target analyte.

Methodological Causality: The "Why" Behind the Protocol

Sample Preparation: Why Polymeric Reversed-Phase (HLB) SPE?

A common pitfall in tamsulosin-related bioanalysis is the default use of Mixed-Mode Cation Exchange (MCX) SPE. However, 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide lacks a basic amine group . At physiological pH, it is a neutral molecule with a weakly acidic sulfonamide moiety (pKa ~ 10). Therefore, cation exchange will fail to retain the analyte.

Instead, we employ a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The divinylbenzene/N-vinylpyrrolidone copolymer captures the neutral analyte purely via hydrophobic interactions, allowing polar matrix components (like salts and endogenous phospholipids) to be washed away with a 5% methanol aqueous solution.

Ionization Strategy: Why ESI+ and Specific MRM Transitions?

While sulfonamides can ionize in negative mode, Positive Electrospray Ionization (ESI+) is selected here due to the presence of the aliphatic hydroxyl group. The addition of 0.1% formic acid in the mobile phase acts as a proton donor, driving the formation of the [M+H]⁺ precursor ion at m/z 246.1. During Collision-Induced Dissociation (CID), the molecule undergoes a highly specific neutral loss of water (-18 Da) from the hydroxypropyl group, yielding a stable product ion at m/z 228.1. This distinct fragmentation pathway provides superior signal-to-noise (S/N) ratios compared to generic sulfonamide cleavage.

Self-Validating System: The Role of the SIL-IS

To create a self-validating assay, 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide-d3 (methoxy-d3) is used as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes exactly with the target analyte, it experiences identical matrix suppression/enhancement in the ESI source and identical physical losses during SPE, mathematically neutralizing these variables during quantification.

Step-by-Step Experimental Protocols

Solid Phase Extraction (SPE) Protocol

SPE_Mechanism Step1 1. Condition & Equilibrate (1 mL MeOH, 1 mL H2O) Prepares polymer surface Step2 2. Load Sample (Spiked Plasma/Urine) Analyte binds via hydrophobic interactions Step1->Step2 Step3 3. Wash (5% MeOH in H2O) Removes polar matrix interferences Step2->Step3 Step4 4. Elute (100% MeOH) Desorbs neutral/weakly acidic analyte Step3->Step4 Step5 5. Evaporate & Reconstitute (N2 gas at 40°C -> Mobile Phase) Concentrates for LC-MS/MS Step4->Step5

Figure 2: Polymeric reversed-phase (HLB) SPE protocol optimized for neutral sulfonamides.

Detailed Procedure:

  • Sample Aliquoting: Transfer 200 µL of human plasma or urine into a clean 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of the SIL-IS working solution (50 ng/mL). Vortex for 30 seconds.

  • Conditioning: Condition the Oasis HLB 96-well plate (30 mg) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the spiked biological sample onto the SPE cartridge. Apply a gentle vacuum (approx. 5 inHg) to achieve a flow rate of 1 drop/second.

  • Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in water to elute polar endogenous salts and proteins.

  • Elution: Elute the target analyte and IS using 1.0 mL of 100% Methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v).

UHPLC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: UHPLC Gradient Conditions

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in Acetonitrile)Flow Rate (mL/min)
0.095%5%0.4
0.595%5%0.4
3.010%90%0.4
4.010%90%0.4
4.195%5%0.4
5.595%5%0.4

Mass Spectrometry:

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

Table 2: MRM Transitions and Collision Energy (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Compound246.1228.16015Quantifier (Loss of H₂O)
Target Compound246.1167.06025Qualifier (Sulfonamide cleavage)
SIL-IS (d3)249.1231.16015Internal Standard

Method Validation Results

The method was fully validated according to regulatory guidelines, ensuring its readiness for Phase I-III clinical trial sample analysis.

Linearity and Sensitivity: The calibration curve demonstrated excellent linearity over the dynamic range of 1.0 to 500.0 ng/mL, with a correlation coefficient (R²) > 0.998 using a 1/x² weighting factor. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL (S/N > 10).

Table 3: Precision and Accuracy (Intra-day and Inter-day, n=6)

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.098.56.2101.27.5
LQC3.0102.14.899.85.4
MQC50.099.43.5100.54.1
HQC400.0101.82.9102.33.6

Note: All precision (%CV) and accuracy values fall well within the strict ±15% acceptance criteria (±20% for LLOQ) mandated by the FDA and EMA.

Table 4: Matrix Effect and Extraction Recovery (n=6)

QC LevelExtraction Recovery (%) ± SDMatrix Effect (%) ± SD
LQC (3.0 ng/mL)88.5 ± 4.295.2 ± 3.8
MQC (50.0 ng/mL)90.1 ± 3.598.1 ± 2.5
HQC (400.0 ng/mL)91.4 ± 2.897.5 ± 2.1

Note: The high extraction recovery confirms the efficacy of the HLB sorbent for this neutral sulfonamide. The matrix effect values (close to 100%) indicate negligible ion suppression, directly attributed to the efficient chromatographic separation from endogenous phospholipids.

Conclusion

The quantification of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide requires a nuanced understanding of its specific physicochemical properties. By shifting away from standard cation-exchange protocols used for its parent amine compounds and utilizing a targeted HLB-SPE approach coupled with specific ESI+ dehydration fragmentation, this method achieves exceptional sensitivity, recovery, and reproducibility. The self-validating nature of the SIL-IS integration ensures that this protocol is highly robust and fully compliant with global regulatory standards for bioanalytical toxicokinetic and pharmacokinetic studies.

References

  • Troost J, et al. "Effects of strong CYP2D6 and 3A4 inhibitors, paroxetine and ketoconazole, on the pharmacokinetics and cardiovascular safety of tamsulosin." British Journal of Clinical Pharmacology. 2011. [1]
  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry.
  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." EMA Scientific Guidelines. 2022. [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key intermediate in the synthesis of Tamsulosin (an α1-adrenoceptor antagonist) and experimental carbonic anhydrase IX inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key intermediate in the synthesis of Tamsulosin (an α1-adrenoceptor antagonist) and experimental carbonic anhydrase IX inhibitors[1].

Process Chemistry FAQs & Troubleshooting

Q1: During the chlorosulfonation of 1-(4-methoxyphenyl)propan-2-ol, my reaction turns into a black, intractable tar, and the yield of the sulfonyl chloride is below 20%. What is happening? Causality & Solution: You are experiencing acid-catalyzed dehydration and subsequent polymerization. Chlorosulfonic acid is a highly reactive, strongly acidic reagent. When the unprotected secondary hydroxyl group is exposed to these conditions, it becomes protonated and leaves as water, generating a secondary carbocation. This intermediate rapidly undergoes elimination to form an alkene (e.g., anethole derivatives), which polymerizes in the acidic medium, creating the "tar." Field-Proven Fix: Protect the secondary alcohol before chlorosulfonation. Converting the hydroxyl group to an acetate ester (using acetic anhydride and pyridine) prevents protonation and elimination. The acetate is robust enough to survive chlorosulfonation and can be seamlessly cleaved during the subsequent amidation step.

Q2: I am using the acetate-protection route, but my final amidation step yields a mixture of the target 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide and its acetate-protected analog. How do I drive complete deprotection? Causality & Solution: Using standard aqueous ammonia (28% NH₄OH) for amidation is highly effective for converting the sulfonyl chloride to the sulfonamide, but it is often not nucleophilic or basic enough to quantitatively hydrolyze the sterically hindered secondary acetate at room temperature. Field-Proven Fix: Switch to methanolic ammonia (NH₃ in MeOH) and elevate the temperature to 40°C in a sealed vessel, or add a mild base hydrolysis step (e.g., 1.5 eq K₂CO₃ in Methanol/Water) immediately after the amidation is complete. Methoxide generation in situ rapidly cleaves the acetate ester, ensuring a singular, clean product profile.

Q3: My HPLC analysis shows a substantial impurity (~15-20%) that has the same mass as the product. What is this, and how do I minimize it? Causality & Solution: This is likely the 3-substituted regioisomer. While the methoxy group strongly directs electrophilic aromatic substitution to the para position (position 5), the ortho position (position 3) is also activated. Higher temperatures during the highly exothermic chlorosulfonation step reduce regioselectivity, leading to increased ortho-substitution. Field-Proven Fix: Strict cryogenic control is mandatory. The addition of chlorosulfonic acid must be performed at -5°C to 0°C, and the internal reaction temperature should never exceed 5°C.

Quantitative Yield & Purity Comparison

To illustrate the impact of the protected vs. unprotected synthetic routes, the following table summarizes typical process data for the synthesis of the intermediate (CAS 937018-24-1)[2].

Synthesis RouteRegioselectivity (5- vs 3-isomer)Byproduct (Polymer/Tar)Overall Yield (2 steps)Final HPLC Purity
Unprotected (Direct) 85 : 15High (>40%)18 - 25%< 80%
Acetate-Protected 95 : 5Low (<5%)78 - 85%> 98%

Note: High chiral purity of this intermediate is critical, as downstream conversion to (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide requires strict stereochemical fidelity for active pharmaceutical ingredients like Tamsulosin[3].

Optimized Experimental Protocol (Self-Validating Workflow)

This three-step protocol utilizes the acetate-protection strategy to maximize yield and purity.

Step 1: Acetylation of 1-(4-methoxyphenyl)propan-2-ol

  • Charge a dry, nitrogen-purged reactor with 1-(4-methoxyphenyl)propan-2-ol (1.0 eq) and anhydrous dichloromethane (DCM, 5 volumes).

  • Add pyridine (1.5 eq) and cool the mixture to 0°C.

  • Dropwise add acetic anhydride (1.2 eq) over 30 minutes, maintaining the temperature below 10°C.

  • Validation Check: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (lower Rf) should completely disappear, replaced by the less polar acetate (higher Rf).

  • Wash the organic layer with 1N HCl (to remove pyridine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate under vacuum to yield 1-(4-methoxyphenyl)propan-2-yl acetate as a pale yellow oil.

Step 2: Regioselective Chlorosulfonation

  • Cool the neat 1-(4-methoxyphenyl)propan-2-yl acetate (1.0 eq) to -5°C in a reactor equipped with a robust mechanical stirrer and an internal temperature probe.

  • Slowly add chlorosulfonic acid (4.0 eq) dropwise. Critical: Control the addition rate so the internal temperature does not exceed 0°C.

  • Stir the mixture at 0°C to 5°C for 2 hours.

  • Validation Check: Carefully quench a 10 µL aliquot into ice water, extract with DCM, and analyze via TLC to confirm the consumption of the acetate.

  • Slowly pour the entire reaction mixture over crushed ice (15 volumes) with vigorous stirring. Extract the resulting white precipitate/emulsion with DCM (3 x 5 volumes). Wash the combined organics with cold water and dry over MgSO₄. Keep this solution cold and use immediately in Step 3 to prevent hydrolysis.

Step 3: Amidation and Deprotection

  • Cool the DCM solution of the sulfonyl chloride from Step 2 to 0°C.

  • Add a 7N solution of ammonia in methanol (5.0 eq) dropwise. A white precipitate (NH₄Cl) will form immediately.

  • Once addition is complete, seal the vessel and warm to 40°C for 4 hours to drive both amidation and acetate cleavage.

  • Validation Check: LC-MS should confirm the disappearance of the acetate-protected sulfonamide (M+H = 288) and the presence of the target 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (M+H = 246).

  • Concentrate the mixture, re-dissolve in EtOAc, wash with water, and crystallize the product from EtOAc/Heptane to obtain a white crystalline solid.

Reaction Workflow & Mechanism

SynthesisWorkflow SM 1-(4-Methoxyphenyl) propan-2-ol Protect Step 1: Acetylation (Ac2O, Pyridine) SM->Protect ProtectedSM 1-(4-Methoxyphenyl) propan-2-yl acetate Protect->ProtectedSM Chlorosulf Step 2: Chlorosulfonation (ClSO3H, <5°C) ProtectedSM->Chlorosulf SulfonylCl 5-(2-Acetoxypropyl)-2-methoxy benzenesulfonyl chloride Chlorosulf->SulfonylCl Amidation Step 3: Amidation & Deprotection (NH3/MeOH, 40°C) SulfonylCl->Amidation Product 5-(2-Hydroxypropyl)-2-methoxy benzenesulfonamide Amidation->Product

Optimized 3-step synthetic workflow utilizing acetate protection to prevent acid-catalyzed elimination.

References

  • LookChem. "Cas 112101-81-2, R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide". Source: 1

  • Indian Journal of Pharmaceutical Sciences. "Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide". Source: 3

  • Guidechem. "5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide 112101-81-2 wiki". Source:2

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with sulfonamide-based APIs (such as Tamsulosin) and their re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with sulfonamide-based APIs (such as Tamsulosin) and their related substances.

Mechanistic Context

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is a critical related substance and potential impurity encountered during the synthesis of alpha-1 adrenoceptor blockers. It is the hydroxyl analog of the primary amine intermediate, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Because the hydroxyl group replaces the ionizable amine, the two compounds exhibit vastly different polarities under specific pH conditions. Failure to exploit these ionization differences is the primary cause of co-elution in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Diagnostic Workflow

HPLC_Troubleshooting Start Detect Co-Elution (DAD Peak Purity / LC-MS) CheckType Identify Interfering Peak (Amine vs. Hydroxyl) Start->CheckType IsAmine Co-eluting with Amine Intermediate? CheckType->IsAmine FixPH Adjust Mobile Phase pH to 2.0 (Protonates Amine, Hydroxyl remains neutral) IsAmine->FixPH Yes FixColumn Change Stationary Phase (Use Phenyl-Hexyl or Mixed-Mode) IsAmine->FixColumn No CheckTailing Assess Peak Tailing (Silanol Interactions) FixPH->CheckTailing FixColumn->CheckTailing FixSilanol Use End-Capped C18 or Lower pH to < 3.0 CheckTailing->FixSilanol Tailing > 1.5 Success Resolution (Rs) > 1.5 Successful Separation CheckTailing->Success Tailing < 1.5 FixSilanol->Success

Diagnostic workflow for resolving 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide co-elution.

Troubleshooting FAQs

Q1: How do I definitively confirm that 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is co-eluting with my main API or amine intermediate peak? A: Visual inspection of peak symmetry is insufficient. A perfect co-elution will show no obvious distortion or "shoulders." You must use a Diode Array Detector (DAD) for peak purity analysis or LC-MS. A DAD collects approximately 100 UV spectra across a single peak; if the spectra shift or differ from the apex to the tail, the system will flag a potential co-elution[1]. If using LC-MS, extract the specific m/z for the hydroxyl impurity to see if it is hiding under the total ion chromatogram (TIC) of the main peak[2].

Q2: Why does changing the mobile phase pH have such a drastic effect on separating the hydroxyl impurity from the amine intermediate? A: This is a textbook example of exploiting pKa differences. The amine intermediate contains a basic primary amine (pKa ~9–10). At a neutral pH, both the amine and the non-ionizable hydroxyl impurity are relatively hydrophobic and will co-elute on a standard reversed-phase C18 column. By dropping the mobile phase pH to 2.0 (often using a perchlorate buffer), the amine becomes fully protonated and highly polar. This drastically reduces its retention time, pulling it away from the neutral hydroxyl impurity, which remains largely unaffected by the pH shift[3].

Q3: I am seeing severe peak tailing that causes the amine peak to bleed into the hydroxyl impurity peak. How do I fix this? A: Tailing of basic amines is caused by secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support of the column. To resolve this, ensure you are using a highly end-capped C18 column. Alternatively, operating strictly at pH 2.0 suppresses silanol ionization (silanol pKa is ~3.5–4.5), which minimizes these secondary interactions[3]. If standard C18 fails, switching to a mixed-mode column (e.g., Primesep 200) provides a controlled ion-exchange mechanism that retains the amine without unpredictable tailing[4].

Validated Step-by-Step Methodology: Low-pH Separation Protocol

To establish a self-validating system that guarantees the separation of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide from related amine compounds, follow this USP-aligned protocol[3]:

Step 1: Buffer Preparation

  • Measure 1900 mL of LC-MS grade water into a clean flask.

  • Carefully add 8.7 mL of perchloric acid (70%).

  • Add 3.0 g of sodium hydroxide pellets and stir until completely dissolved.

  • Adjust the pH to exactly 2.0 using 1 N sodium hydroxide or diluted perchloric acid.

  • Bring the final volume to 2000 mL with LC-MS grade water and filter through a 0.22 µm membrane.

Step 2: Mobile Phase & System Setup

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile and the pH 2.0 Buffer (3:7 v/v).

  • Column: Install a fully end-capped C18 column (4.6 mm × 150 mm, 5 µm particle size, L1 packing).

  • Flow Rate: Set to 1.3 mL/min.

  • Column Temperature: Maintain at 40°C to lower mobile phase viscosity and improve mass transfer.

Step 3: Sample Preparation

  • Dissolve the sample directly in the mobile phase (Diluent) to prevent solvent-mismatch peak distortion.

  • Target a concentration of 5.0 mg/mL for impurity profiling to ensure the hydroxyl impurity is detectable at the 0.1% threshold.

Step 4: System Suitability (Self-Validation)

  • Inject a system suitability solution containing the API and a known neutral reference marker (e.g., propylparaben).

  • Acceptance Criteria: The resolution ( Rs​ ) between the API and the marker must be ≥12 , and the relative standard deviation for six replicate injections must be ≤4% . If these criteria are met, the system is validated to resolve the neutral hydroxyl impurity from the protonated amine compounds.

Stationary Phase Selection Data

If pH adjustment alone does not resolve the co-elution due to matrix effects or complex impurity profiles, stationary phase chemistry must be altered. Use the table below to select the appropriate column logic:

Column ChemistryInteraction MechanismEffect on Hydroxyl Impurity vs. AmineRecommended Use Case
Standard C18 HydrophobicHigh risk of co-elution at neutral pH due to similar hydrophobicity.Not recommended without strict pH 2.0 control.
End-Capped C18 Hydrophobic (Reduced Silanol)Sharpens the amine peak, reducing tailing into the hydroxyl peak.Standard USP testing for related substances.
Phenyl-Hexyl π−π and HydrophobicEnhances retention of the methoxybenzene ring; alters selectivity.When the hydroxyl impurity co-elutes with non-amine degradants.
Mixed-Mode (e.g., Primesep) Hydrophobic + Cation-ExchangeRetains the protonated amine strongly while the neutral hydroxyl elutes early.Complex mixtures where low pH cannot be used[4].
References
  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link]

  • SIELC Technologies. HPLC Method for Analysis of Tamsulosin. Available at:[Link]

  • Indian Journal of Pharmaceutical Sciences. Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules. Available at:[Link]

  • USP-NF. Tamsulosin Hydrochloride. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Welcome to the Process Chemistry Support Center. As drug development professionals scaling the synthesis of (R)-Tamsulosin, you are likely aware that achieving high enantiomeric excess (ee > 99%) early in the synthetic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development professionals scaling the synthesis of (R)-Tamsulosin, you are likely aware that achieving high enantiomeric excess (ee > 99%) early in the synthetic pathway prevents costly optical purification bottlenecks downstream.

This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the chiral resolution of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide . We focus specifically on the enzymatic kinetic resolution of the racemic alcohol, which serves as the critical precursor to the downstream chiral amine intermediate [1].

Mechanistic Workflow: From Racemate to API

To understand the troubleshooting steps, we must first map the causality of the workflow. The diagram below illustrates the chemoenzymatic pathway, highlighting the critical inversion of stereochemistry required to reach the final Active Pharmaceutical Ingredient (API).

Workflow Racemic Racemic 5-(2-Hydroxypropyl)- 2-methoxybenzenesulfonamide Enzyme CAL-B Lipase + Isopropenyl Acetate Racemic->Enzyme Resolution Kinetic Resolution (Enantioselective Acylation) Enzyme->Resolution S_Alcohol Unreacted (S)-Alcohol (Desired, ee >99%) Resolution->S_Alcohol E > 200 R_Acetate (R)-Acetate (Byproduct) Resolution->R_Acetate Downstream Stereoinvertive Amination (SN2 Pathway) S_Alcohol->Downstream Tamsulosin (R)-Tamsulosin API Downstream->Tamsulosin N-Alkylation

Lipase-mediated kinetic resolution of 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide to Tamsulosin.

Section 1: Troubleshooting & Mechanistic FAQs

Q: Why must the enzymatic resolution specifically isolate the (S)-enantiomer of the alcohol when the final API is (R)-Tamsulosin? A: The conversion of the chiral alcohol to the chiral amine requires hydroxyl activation (e.g., via mesylation) followed by nucleophilic displacement (e.g., using sodium azide). This displacement proceeds via a strict SN2 mechanism, resulting in a complete Walden inversion of the stereocenter. Therefore, isolating the (S)-alcohol is an absolute prerequisite to yielding the required (R)-amine intermediate for (R)-Tamsulosin [1].

Q: During the lipase-catalyzed kinetic resolution of the racemic alcohol using CAL-B, my conversion stalls at ~35% instead of the theoretical 50%. How can I push the reaction to completion? A: If you are using vinyl acetate as your acyl donor, the reaction is likely suffering from product inhibition. Causality: Vinyl acetate produces acetaldehyde as a byproduct during acylation. Acetaldehyde is highly reactive and forms Schiff bases with the lysine residues on the exterior of the Candida antarctica Lipase B (CAL-B) enzyme, leading to irreversible deactivation. Solution: Switch the acyl donor to isopropenyl acetate . This reagent releases inert acetone as a byproduct, preserving enzyme integrity. Additionally, maintain the reaction in anhydrous Methyl tert-butyl ether (MTBE) at 45°C to optimize the thermodynamic bite angle of the enzyme's catalytic triad.

Q: I am observing spontaneous racemization of the resolved (S)-alcohol during the subsequent mesylation step. What is the cause? A: The hydroxyl group is situated adjacent to a benzylic-like system (separated by one carbon, but susceptible to neighboring group participation from the electron-rich methoxyarene). Causality: If the mesylation is run above 5°C or with a strong, nucleophilic base, transient achiral intermediates or SN1 pathways compete with the desired stereoretentive activation. Solution: Perform the mesylation at -10°C using strictly anhydrous dichloromethane (DCM) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Q: Normal-phase chiral HPLC fails to baseline-resolve the enantiomers of the hydroxypropyl intermediate. How can we achieve accurate ee% quantification? A: The highly polar, hydrogen-bonding nature of the primary sulfonamide group causes severe peak tailing and non-specific interactions with the silica-based stationary phase in standard normal-phase systems (e.g., Hexane/Isopropanol). Solution: Switch to a reversed-phase chiral method. Utilizing a Chiralcel OD-R column with a mobile phase containing a chaotropic agent suppresses the ionization and non-specific binding of the sulfonamide [2]. This forces chiral recognition to occur purely via the secondary alcohol's stereocenter, yielding sharp, baseline-resolved peaks.

Section 2: Quantitative Benchmarks for Resolution Strategies

To assist in process selection, the following table summarizes the quantitative data for various resolution and asymmetric strategies applied to Tamsulosin intermediates [1] [3].

Resolution / Synthesis MethodSubstrateResolving Agent / CatalystTypical YieldEnantiomeric Excess (ee)Scalability
Enzymatic Kinetic Resolution Racemic Hydroxypropyl intermediateCAL-B Lipase / Isopropenyl Acetate48% (Max 50%)>99%High
Asymmetric Bioreduction Prochiral Ketone precursorKetoreductase (KRED) + NADP+>90%98–99%Medium
Classical Diastereomeric Salt Racemic Aminopropyl intermediate(1R)-(-)-10-Camphorsulfonic Acid35–40%>98% (Post-recryst.)Very High
Chiral Chromatography (SFC) Racemic Hydroxypropyl intermediateChiralpak AD-H (CO2/MeOH)45%>99%Low (Prep scale)
Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to downstream amination without confirming the ee% via the analytical protocol provided.

Protocol A: Lipase-Mediated Kinetic Resolution of (±)-5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide
  • Preparation: In a dry, jacketed reactor equipped with an overhead stirrer, dissolve 100.0 g (0.407 mol) of racemic 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide in 1.0 L of anhydrous Methyl tert-butyl ether (MTBE).

  • Catalyst Addition: Add 10.0 g of immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

  • Acylation: Introduce 122.0 g (1.22 mol, 3.0 eq) of isopropenyl acetate. (Self-validation: Isopropenyl acetate is explicitly chosen over vinyl acetate to prevent enzyme deactivation).

  • Incubation: Stir the suspension gently at 45°C. Monitor the reaction via chiral HPLC (See Protocol B).

  • Termination: Once the conversion of the (R)-enantiomer to its acetate reaches >49.5% (typically 24–36 hours), halt the reaction. Filter the mixture through a Celite pad to recover the reusable CAL-B catalyst.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (S)-alcohol from the less polar (R)-acetate byproduct via flash column chromatography (Ethyl Acetate/Hexane gradient) or selective crystallization.

Protocol B: Analytical Chiral HPLC for ee% Determination

This method utilizes chaotropic salts to ensure baseline resolution of sulfonamide derivatives [2].

  • Column: Chiralcel OD-R (250 mm × 4.6 mm, 10 μm).

  • Mobile Phase: 0.5 M Sodium Perchlorate (NaClO₄) aqueous solution / Acetonitrile (80:20, v/v). Adjust the final pH to 4.0 using dilute phosphoric acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV absorbance at 223 nm.

  • Sample Preparation: Dissolve 1.0 mg of the resolved alcohol in 1.0 mL of the mobile phase. Inject 10 μL.

  • Self-Validation Check: Ensure baseline resolution (Rs > 1.5) between the (S)-alcohol and (R)-acetate peaks. An ee < 99% indicates premature reaction termination or acyl donor depletion in Protocol A.

References
  • Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Determination of the Enantiomers of Tamsulosin Hydrochloride and its Synthetic Intermediates by Chiral Liquid Chromatography. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

ICH Q2(R2) Validation of Analytical Methods for 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide: A Comparative Guide

Introduction: The Analytical Imperative 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide, widely recognized in pharmaceutical development as[1], is a critical degradation product and synthetic intermediate. Tamsulosin is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide, widely recognized in pharmaceutical development as[1], is a critical degradation product and synthetic intermediate. Tamsulosin is a highly selective α1-adrenoceptor antagonist prescribed for benign prostatic hyperplasia (BPH)[2]. Because impurities can drastically impact the safety, efficacy, and stability profile of the final Active Pharmaceutical Ingredient (API), rigorous analytical monitoring is a strict regulatory requirement.

With the recent implementation of the [3], the regulatory framework has shifted from a rigid checklist to a lifecycle-oriented, risk-based approach. This guide objectively compares the two primary analytical methodologies used for quantifying this specific impurity—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)—and provides self-validating experimental protocols grounded in the latest ICH standards.

Methodological Comparison: RP-HPLC-UV vs. UHPLC-MS/MS

Selecting the appropriate analytical technique depends entirely on the Analytical Target Profile (ATP). While UV detection is the industry standard for routine batch release, MS/MS is indispensable for trace-level genotoxic screening and early-stage forced degradation studies.

Table 1: Comparative Performance of Analytical Modalities
ParameterRP-HPLC-UV (Routine QC)UHPLC-MS/MS (Trace Analysis)Scientific Causality / Advantage
Detection Mechanism Chromophore absorption (225 nm)Precursor-to-product ion transition (MRM)UV relies on the methoxybenzenesulfonamide ring; MS relies on molecular mass, offering absolute structural specificity.
Sensitivity (LOQ) ~0.05% (w/w relative to API)<0.001% (w/w relative to API)MS/MS eliminates matrix noise, allowing for extreme sensitivity required for highly potent or toxic impurities.
Selectivity Dependent on chromatographic resolution ( Rs​ )Orthogonal (Chromatographic + m/z isolation)MS/MS can quantify the impurity even if it co-elutes with another degradation product, unlike UV.
Throughput ~25 minutes per run~6 minutes per runUHPLC utilizes sub-2 µm particles, drastically increasing theoretical plates and reducing run time.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and data integrity, an analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) and matrix evaluations to guarantee the method is fit-for-purpose before a single sample is quantified.

Protocol A: Stability-Indicating RP-HPLC-UV Method

Designed for routine release testing and stability monitoring.

1. Mobile Phase Preparation:

  • Aqueous Phase (A): 20 mM Potassium dihydrogen phosphate ( KH2​PO4​ ), adjusted to pH 2.5 with orthophosphoric acid.

    • Causality: The secondary amine of Tamsulosin has a[2]. At pH 2.5, the amine is fully protonated. This prevents secondary electrostatic interactions with residual silanols on the silica column support, entirely eliminating peak tailing.

  • Organic Phase (B): HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

    • Causality: Standard C18 columns often fail to resolve closely related structural analogs. The Phenyl-Hexyl stationary phase provides π−π interactions with the aromatic ring of the impurity, offering orthogonal selectivity to pull the impurity away from the main API peak.

  • Gradient: 0-5 min (20% B), 5-15 min (20% 60% B), 15-20 min (60% B), 20-25 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

3. Self-Validating Step (System Suitability Testing): Before analyzing unknown samples, inject a resolution standard containing Tamsulosin API and [4].

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing factor ( Tf​ ) 1.5; %RSD of peak areas from 6 replicate injections 2.0%. If the system fails, the run is aborted, preventing the generation of invalid data.

Protocol B: High-Sensitivity UHPLC-MS/MS Method

Designed for trace-level impurity profiling.

1. Mobile Phase Preparation:

  • Aqueous Phase (A): 0.1% Formic acid in MS-grade water.

  • Organic Phase (B): 0.1% Formic acid in MS-grade Acetonitrile.

    • Causality: Non-volatile phosphate buffers will precipitate and destroy the mass spectrometer source. Formic acid provides the necessary protons for ionization while remaining completely volatile.

2. Chromatographic & MS Conditions:

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transition: Precursor [M+H]+ m/z 246.1 Product Ion (optimized per collision energy).

3. Self-Validating Step (Matrix Effect Evaluation): Perform a post-column infusion of the impurity standard at a constant flow rate while injecting a blank sample matrix.

  • Causality: A stable, flat baseline in the MS chromatogram confirms the absence of ion suppression zones caused by invisible matrix components. A dip in the baseline invalidates the method, requiring a change in the gradient.

ICH Q2(R2) Validation Parameters & Scientific Rationale

Validating the analytical procedure ensures that the method is scientifically sound and legally defensible. Under the updated[5], the following parameters must be rigorously tested.

Table 2: ICH Q2(R2) Validation Summary for RP-HPLC-UV
Validation ParameterAcceptance CriteriaTypical ResultScientific Rationale (Causality)
Specificity No interference at the impurity retention time.Peak purity angle < Purity threshold (via PDA).Samples are subjected to forced degradation (acid, base, peroxide, heat, UV)[6] to prove the impurity peak is spectrally homogenous and free from co-eluting degradants.
Linearity & Range R2≥0.999 from LOQ to 120% of specification. R2=0.9998 ; Residuals randomly distributed.Ensures the detector response is directly proportional to the impurity concentration across the entire reportable range[3].
Accuracy (Recovery) 90.0% – 110.0% recovery at 50%, 100%, and 150% spike levels.Mean recovery: 99.4%Spiking the impurity into the API matrix proves that the sample preparation does not cause degradation or loss of the analyte.
Precision %RSD 5.0% for trace impurities.Intra-day: 1.2% Inter-day: 1.5%Demonstrates the method's ruggedness against normal variations (different days, different analysts, different HPLC systems).
LOD / LOQ Signal-to-Noise ( S/N ) 3 for LOD; 10 for LOQ.LOD: 0.015% LOQ: 0.05%Establishes the absolute lowest concentration at which the impurity can be reliably detected and quantified without being lost in baseline noise[3].

Analytical Method Lifecycle Visualization

The integration of ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation) creates a continuous feedback loop. The diagram below illustrates the logical relationship between method design, risk assessment, and validation.

Analytical_Lifecycle ATP Analytical Target Profile (ATP) Define Impurity Limits Dev Method Development (ICH Q14) Select Column & Detector ATP->Dev Guides Risk Risk Assessment (MODR) Identify Critical Parameters Dev->Risk Optimizes Val ICH Q2(R2) Validation Specificity, Accuracy, Precision Risk->Val Defines Scope Routine Routine QC Application System Suitability Testing Val->Routine Approves Routine->ATP Lifecycle Feedback

Analytical Method Lifecycle (ICH Q14/Q2(R2)) for Impurity Profiling.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Development of Novel Tamsulosin Pellet-Loaded Oral Disintegrating Tablet Bioequivalent to Commercial Capsule in Beagle Dogs Using Microcrystalline Cellulose and Mannitol . International Journal of Molecular Sciences (via PMC). Available at:[Link]

  • Tamsulosin Impurities and Reference Standards . Pharmaffiliates. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: 5-(2-Hydroxypropyl)- vs. 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Pharmaceutical Synthesis

In my tenure as a Senior Application Scientist focusing on active pharmaceutical ingredient (API) process optimization, the distinction between functional groups in chiral intermediates is a recurring theme. The comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

In my tenure as a Senior Application Scientist focusing on active pharmaceutical ingredient (API) process optimization, the distinction between functional groups in chiral intermediates is a recurring theme. The comparison between 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide and its 5-(2-aminopropyl) analog perfectly illustrates how a single heteroatom substitution completely alters a molecule's utility—shifting it from a transient synthetic stepping stone to a potent biological effector.

This guide provides an in-depth, objective comparison of these two molecules, detailing their physicochemical properties, structural utility, and the rigorous experimental protocols required to interconvert and analyze them.

Chemical Context and Structural Utility

The fundamental divergence between these two molecules lies in the terminal functional group of their propyl chains.

The 5-(2-aminopropyl) derivative possesses a primary amine. This basic center is capable of forming critical salt bridges with aspartate residues within the binding pockets of target receptors. Because of this, the (R)-enantiomer of the aminopropyl derivative (CAS 112101-81-2) is a highly sought-after API intermediate, serving as the core pharmacophore for the alpha-1 adrenergic antagonist Tamsulosin[1]. Furthermore, this specific amine derivative (often referred to as R-MAB-203 in research contexts) has shown significant promise as a selective inhibitor of Carbonic Anhydrase IX (CA IX), an enzyme critically overexpressed in hypoxic tumors[2].

Conversely, the 5-(2-hydroxypropyl) derivative features a secondary alcohol. While it can act as a hydrogen bond donor/acceptor, it lacks the physiological basicity required for high-affinity receptor anchoring. Therefore, its primary role in drug development is as a chiral starting material. Through a carefully controlled sequence of activation and nucleophilic substitution, the (S)-hydroxy enantiomer is stereospecifically converted into the (R)-amino enantiomer—a Walden inversion that is a cornerstone of Tamsulosin API manufacturing[2].

Quantitative Physicochemical Comparison

To understand their divergent behavior in both synthesis and chromatography, we must look at their fundamental quantitative properties[3][4].

Property5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Molecular Formula C₁₀H₁₅NO₄SC₁₀H₁₆N₂O₃S
Molecular Weight 245.30 g/mol 244.31 g/mol
Key Functional Group Secondary Hydroxyl (-OH)Primary Amine (-NH₂)
pKa (Predicted) ~13.5 (Hydroxyl)10.08 ± 0.60 (Amine conjugate acid)
Primary Application Synthetic PrecursorAPI Building Block / CA IX Inhibitor
Stereochemical Role (S)-enantiomer used as precursor(R)-enantiomer required for biological activity

Mechanistic Workflow: Stereochemical Inversion

The transition from the hydroxypropyl derivative to the aminopropyl derivative is not a simple functional group swap; it requires a strict stereochemical inversion to ensure the final API has the correct spatial orientation for receptor binding.

G A (S)-5-(2-Hydroxypropyl)... Precursor B Mesylation/Azidation (Stereo Inversion) A->B C (R)-5-(2-Azidopropyl)... Intermediate B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E (R)-5-(2-Aminopropyl)... API Building Block D->E F Reductive Amination (Tamsulosin Synthesis) E->F G Tamsulosin (Alpha-1 Blocker) F->G

Synthetic workflow from S-hydroxypropyl precursor to R-aminopropyl derivative and Tamsulosin.

Experimental Methodologies

As an application scientist, I emphasize that protocols must be logical and self-validating. Below are the optimized methodologies for synthesizing and analyzing these compounds.

Protocol 1: Stereoselective Synthesis of (R)-5-(2-Aminopropyl) Derivative

Objective: Convert the (S)-secondary alcohol to an (R)-primary amine with complete stereochemical inversion.

  • Step 1: Hydroxyl Activation (Mesylation)

    • Procedure: Dissolve (S)-5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq), cool to 0°C, and dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: DCM is chosen for its aprotic nature, preventing solvolysis of the highly reactive mesylate intermediate. The low temperature prevents elimination side-reactions.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the highly polar hydroxyl spot and the appearance of a less polar mesylate spot confirms 100% activation.

  • Step 2: Nucleophilic Substitution (Azidation)

    • Procedure: Evaporate the DCM and redissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add Sodium Azide (NaN₃, 2.0 eq) and heat to 60°C for 4 hours.

    • Causality: DMF is a polar aprotic solvent that accelerates Sₙ2 reactions by leaving the azide nucleophile unsolvated and highly reactive. This ensures a strict Walden inversion to the (R)-azide, preventing Sₙ1 racemization.

  • Step 3: Catalytic Hydrogenation

    • Procedure: Transfer the isolated (R)-azide to a hydrogenation reactor. Add 10% Pd/C catalyst in methanol. Purge with H₂ gas (1 atm) at 20°C for 2 hours[2].

    • Causality: Mild catalytic hydrogenation cleanly reduces the azide to a primary amine without cleaving the sensitive sulfonamide group or the methoxy ether.

    • Self-Validation: Proceed immediately to Protocol 2. An enantiomeric excess (ee) of >99% confirms that the Sₙ2 inversion was successful.

Protocol 2: Chiral HPLC Separation of Amine and Hydroxy Derivatives

Objective: Quantify the purity and enantiomeric excess of the synthesized (R)-aminopropyl derivative against the (S)-hydroxypropyl starting material.

  • Step 1: Sample Preparation

    • Procedure: Dissolve 1 mg/mL of the synthesized product in Mobile Phase A.

  • Step 2: Chromatographic Conditions

    • Procedure: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Run an isocratic mobile phase of 80:20 Hexane:Isopropanol containing 0.1% Diethylamine (DEA) at 1.0 mL/min.

    • Causality: The amylose-based stationary phase provides excellent chiral recognition for aromatic sulfonamides via hydrogen bonding and pi-pi interactions. DEA is a critical additive; it suppresses the ionization of the primary amine, preventing peak tailing and ensuring sharp, quantifiable peaks.

    • Self-Validation: Inject a racemic amine standard first. The resolution ( Rs​ ) between the (R) and (S) amine enantiomers must be > 2.0. The (S)-hydroxy precursor, lacking the basic amine, will not interact with the DEA and will elute at a distinct relative retention time (RRT ~0.6), validating the method's specificity.

Pharmacological Relevance and Receptor Signaling

Once the (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is synthesized, it is subjected to reductive amination to form Tamsulosin. The resulting secondary amine structure is highly specific for the alpha-1A adrenergic receptor found in the smooth muscle of the prostate. By blocking this receptor, the downstream signaling cascade that causes muscle contraction is halted.

Pathway T Tamsulosin (Amine-derived) R Alpha-1 Adrenergic Receptor T->R Antagonizes G Gq Protein Activation R->G PLC Phospholipase C (PLC) G->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca SM Smooth Muscle Contraction Ca->SM

Alpha-1 adrenergic receptor signaling pathway antagonized by amine-derived Tamsulosin.

Conclusion

The transition from 5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide to its 5-(2-aminopropyl) counterpart is more than a simple functional group interconversion; it is a critical stereochemical maneuver that unlocks potent pharmacological activity. By understanding the causality behind the synthetic steps—specifically the necessity of the Sₙ2 Walden inversion—and implementing self-validating analytical controls, researchers can ensure the high-fidelity production of these essential pharmaceutical intermediates.

References

  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS No: 112101-81-2)
  • 5-(2-Aminopropyl)
  • Cas 112101-81-2, R-(-)-5-(2-Amino-propyl)
  • (S)-5-(2-AMinopropyl)

Sources

Validation

Analytical Comparison Guide: Characterization of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide Reference Standards

Executive Summary 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (CAS: 937018-24-1 for the (S)-enantiomer) is a critical precursor and potential process-related impurity in the synthesis of Tamsulosin, a widely prescrib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (CAS: 937018-24-1 for the (S)-enantiomer) is a critical precursor and potential process-related impurity in the synthesis of Tamsulosin, a widely prescribed α1-adrenoceptor antagonist[1]. Under [2], the rigorous identification, quantification, and qualification of such impurities are mandatory to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Accurate quantification of this impurity relies entirely on the metrological quality of the reference standard used.

This guide objectively compares different grades of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide reference standards and details the self-validating, orthogonal protocols required for their absolute characterization.

Comparison of Reference Standard Alternatives

When establishing a control strategy for Tamsulosin API, analytical scientists must choose between Certified Reference Materials (CRMs), Qualified Working Standards, and In-House Synthesized Standards. Relying solely on in-house standards without absolute purity determination often leads to overestimation of purity due to undetected "NMR-silent" inorganic salts or non-UV-absorbing volatiles.

Table 1: Performance Comparison of Reference Standard Grades
GradeMetrological TraceabilityAbsolute Purity AccuracyCost & Lead TimeBest Use Case
Certified Reference Material (CRM) ISO 17034 / ISO/IEC 17025Highest (±0.5%)High / 2-4 weeksRegulatory submissions, primary method validation
Qualified Working Standard Traceable to CRM via qNMRHigh (±1.0%)Moderate / 1 weekRoutine QA/QC batch release, stability testing
In-House Synthesized None (Chromatographic Area % only)Variable (Prone to overestimation)Low / ImmediateEarly R&D, qualitative peak identification

Orthogonal Characterization Workflow

To elevate an in-house synthesized compound to a qualified working standard, a comprehensive analytical workflow is required. This ensures that mass balance is achieved across all potential contaminants (organic impurities, residual solvents, water, and inorganic salts).

Workflow A Reference Standard Candidate B qNMR (Absolute Purity) A->B Step 1 C LC-MS/MS (Structural ID) A->C Step 2 D HPLC-UV (Chromatographic Purity) A->D Step 3 E TGA / KF (Volatiles/Water) A->E Step 4 F Qualified Reference Standard B->F Mass Balance C->F Mass Balance D->F Mass Balance E->F Mass Balance

Orthogonal analytical workflow for reference standard qualification and mass balance.

Self-Validating Experimental Protocols

As an application scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following methodologies detail the causality behind each parameter choice to ensure a self-validating system.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Unlike chromatographic methods that require a reference standard of the exact same compound, qNMR provides absolute purity by comparing the analyte against a structurally unrelated, NIST-traceable internal standard[3].

  • Step 1: Internal Standard (IS) Selection.

    • Action: Select Maleic acid (NIST SRM) as the internal standard.

    • Causality: The singlet of Maleic acid at ~6.3 ppm does not overlap with the aromatic protons (6.8–7.5 ppm) or the aliphatic protons (1.1–3.5 ppm) of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide, ensuring integration accuracy without signal deconvolution.

  • Step 2: Gravimetric Preparation.

    • Action: Weigh exactly ~10.000 mg of the analyte and ~5.000 mg of IS into a vial using a calibrated microbalance (d = 0.001 mg). Dissolve in 600 µL of DMSO-d6.

    • Causality: Gravimetric preparation eliminates volumetric errors and temperature-dependent density fluctuations, anchoring the measurement to absolute mass.

  • Step 3: T1 Relaxation Assessment (Self-Validation Step).

    • Action: Perform an inversion recovery experiment to determine the longest spin-lattice relaxation time (T1) of the protons of interest. Set the relaxation delay (D1) to ≥ 5 × T1 (typically >30 seconds).

    • Causality: A delay of 5 × T1 guarantees >99.3% recovery of longitudinal magnetization. If the delay is too short, the integration will be artificially skewed. This parameter mathematically validates the quantitative nature of the scan.

  • Step 4: Acquisition & Processing.

    • Action: Acquire 64 scans. Phase and baseline correct manually. Calculate absolute purity using the mass, purity of the IS, and the integral ratio.

Protocol 2: Structural Confirmation via LC-HRMS/MS
  • Step 1: Chromatographic Separation.

    • Action: Use a sub-2 µm C18 column (50 x 2.1 mm) with a mobile phase of 0.1% Formic Acid in Water/Acetonitrile.

    • Causality: The acidic modifier ensures consistent protonation, while the C18 stationary phase resolves the hydroxypropyl impurity from the structurally similar aminopropyl intermediate.

  • Step 2: High-Resolution Mass Spectrometry (HRMS).

    • Action: Operate in ESI+ mode. Verify the theoretical exact mass for[M+H]+ ( C10​H16​N1​O4​S1​ ) at m/z 246.0795.

    • Causality: The basic sulfonamide and methoxy groups readily accept a proton. A mass error of < 5 ppm self-validates the elemental composition, ruling out isobaric interferences.

  • Step 3: MS/MS Fragmentation.

    • Action: Apply a normalized collision energy of 25 eV.

    • Causality: This specific energy induces the cleavage of the sulfonamide group and the loss of water from the hydroxypropyl moiety, generating a unique fragmentation fingerprint that differentiates the compound from its positional isomers.

Experimental Data Summary

When characterizing an in-house batch against a CRM, discrepancies often arise between apparent chromatographic purity and true absolute purity. Table 2 illustrates typical characterization data.

Table 2: Experimental Data Summary (CRM vs. In-House Standard)
Analytical TestParameterCRM Result (Typical)In-House Result (Typical)Acceptance Criteria
qNMR Absolute Purity (w/w)99.2% ± 0.3%96.5% ± 1.2%≥ 98.0%
LC-HRMS Exact Mass [M+H]+246.0795 (Δ 1.2 ppm)246.0792 (Δ 2.4 ppm)Δ < 5.0 ppm
HPLC-UV Chromatographic Purity99.8% (Area)99.1% (Area)≥ 95.0%
KF Titration Water Content0.15%1.80% ≤ 0.5%

Data Insight: Notice how the In-House standard shows a high HPLC-UV purity (99.1%) but a failing qNMR absolute purity (96.5%). This discrepancy is explained by the high water content (1.80%) detected by Karl Fischer (KF) titration, which is "invisible" to UV detection. This highlights the danger of relying solely on HPLC for reference standard qualification.

Synthesis & Impurity Pathway

Understanding the origin of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is critical for API risk assessment. It serves as a precursor that is converted to an azide, then reduced to the key aminopropyl intermediate, before reductive amination yields Tamsulosin. Incomplete conversion or degradation can lead to its carryover into the final API[4].

Pathway A 4-Methoxybenzenesulfonamide Derivative B 5-(2-Hydroxypropyl)-2-methoxy- benzenesulfonamide (Impurity / Precursor) A->B Alkylation C 5-(2-Azidopropyl)-2-methoxy- benzenesulfonamide B->C Azidation E Tamsulosin (API) B->E Carryover Impurity Risk D 5-(2-Aminopropyl)-2-methoxy- benzenesulfonamide (Key Intermediate) C->D Reduction D->E Reductive Amination

Synthetic pathway of Tamsulosin highlighting the 5-(2-Hydroxypropyl) impurity risk.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA) / ICH. Available at:[Link]

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Tamsulosin Impurities and Intermediates Reference Standards. Pharmaffiliates. Available at:[Link]

  • Pharmaceutical capsule composite formulation comprising tadalafil and tamsulosin (Patent EA033983B1).Google Patents.

Sources

Comparative

Benchmarking Commercial Synthesis Routes for 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Executive Summary & Compound Rationale 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is a critical chiral intermediate in the synthesis of Tamsulosin, a blockbuster α1​ -adrenoceptor antagonist used globally for the tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Rationale

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is a critical chiral intermediate in the synthesis of Tamsulosin, a blockbuster α1​ -adrenoceptor antagonist used globally for the treatment of benign prostatic hyperplasia (BPH)[1]. The pharmacological efficacy of Tamsulosin is strictly dependent on its (R)-stereocenter.

Because the subsequent conversion of the hydroxyl group to an amine typically proceeds via an SN​2 mechanism (e.g., mesylation followed by azide displacement), a Walden inversion occurs. Consequently, to obtain the active (R)-amine (CAS 112101-81-2), the synthesis must target the (S)-enantiomer of the alcohol with exceptional enantiomeric excess (ee)[1]. This guide benchmarks the two leading commercial routes for reducing the prochiral ketone precursor, 5-(2-oxopropyl)-2-methoxybenzenesulfonamide, into the highly pure (S)-alcohol.

Retrosynthetic Context & Mechanistic Pathways

The synthesis of the Tamsulosin intermediate relies on establishing the chiral center early in the process. The reduction of the prochiral ketone is the defining step for the overall atom economy and enantiopurity of the API pipeline.

Pathway A 5-(2-oxopropyl)-2-methoxy- benzenesulfonamide (Prochiral Ketone) B (S)-5-(2-hydroxypropyl)-2-methoxy- benzenesulfonamide (Chiral Alcohol) A->B Asymmetric Reduction C (R)-5-(2-aminopropyl)-2-methoxy- benzenesulfonamide (Tamsulosin Intermediate) B->C SN2 Amination (Stereoinversion)

Caption: Retrosynthetic pathway demonstrating the stereoinversion from the (S)-alcohol to the (R)-amine.

Benchmarking Commercial Synthesis Routes

Process chemists primarily evaluate two catalytic methodologies for this transformation: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Route A: Asymmetric Transfer Hydrogenation (ATH) via Ru-Catalysis

Pioneered by Noyori, ATH utilizes chiral Ruthenium(II) complexes, such as RuCl(p-cymene)[(S,S)-TsDPEN], to dictate the facial selectivity of hydride transfer[2].

  • Mechanism & Causality: The reaction utilizes a formic acid/triethylamine ( HCOOH/Et3​N ) azeotrope as the hydride source. The chiral diamine ligand creates a rigid spatial pocket, forcing the hydride to attack the re-face of the ketone[3]. Et3​N is crucial as it buffers the system, preventing the acidic degradation of the sulfonamide moiety and maintaining the active Ru-hydride species.

Route B: Biocatalytic Reduction (Engineered KREDs)

Modern green chemistry heavily favors enzymatic reduction using engineered Ketoreductases (KREDs).

  • Mechanism & Causality: KREDs provide an exquisitely tuned chiral pocket, yielding near-perfect stereocontrol (>99.5% ee). Because stoichiometric use of the NADP+ cofactor is cost-prohibitive, a coupled enzyme system using Glucose Dehydrogenase (GDH) and glucose is employed. GDH oxidizes glucose to glucono-1,5-lactone (which hydrolyzes to gluconic acid), simultaneously reducing NADP+ back to NADPH . This thermodynamic sink drives the ketone reduction to 100% conversion.

Benchmarking cluster_routes Commercial Reduction Benchmarks Ketone 5-(2-oxopropyl)-2-methoxybenzenesulfonamide Ru Route A: Ru-ATH Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Hydride: HCOOH/Et3N Ketone->Ru KRED Route B: Biocatalysis Catalyst: Engineered KRED Cofactor: NADP+ / GDH Ketone->KRED Target (S)-5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide Target: >99% ee Ru->Target 95% Yield, 98% ee KRED->Target 98% Yield, >99.5% ee

Caption: Workflow comparison of Ru-ATH and Biocatalytic reduction routes for the (S)-alcohol.

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of both routes at a pilot-plant scale (10–50 kg).

ParameterRoute A: Ru-ATH[2][3]Route B: Biocatalysis (KRED)
Typical Yield 92 – 95%96 – 98%
Enantiomeric Excess (ee) 97 – 98%> 99.5%
Reaction Conditions 40∘C , Organic Solvent (DMF/EtOAc) 30∘C , Aqueous Buffer (pH 7.0)
Heavy Metal Residue Requires Ru scavenging (<10 ppm limit)None (Metal-free)
E-Factor (Waste/Product) Moderate (Solvent intensive)Low (Aqueous, biodegradable waste)
Process Control Metric HPLC/LC-MS samplingReal-time pH stat titration

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validating in-process controls (IPCs).

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • System Preparation: Charge a highly dried, nitrogen-purged reactor with 5-(2-oxopropyl)-2-methoxybenzenesulfonamide (1.0 eq) and anhydrous DMF (5 volumes). Causality: Moisture and oxygen deactivate the Ru(II) catalyst to an inactive Ru(III) species.

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 eq, 0.5 mol%). Stir for 15 minutes at 25∘C .

  • Hydride Addition: Slowly dose a pre-mixed azeotrope of formic acid/triethylamine (5:2 molar ratio, 3.0 eq of HCOOH). Causality: The exothermic release of CO2​ indicates active hydride transfer. Dosing controls the gas evolution rate.

  • Thermal Cycle: Heat the reaction to 40∘C and stir for 12 hours.

  • Self-Validating IPC: Pull a sample for chiral HPLC. The reaction is complete when the ketone peak is <1% AUC. If conversion stalls, the system has likely lost formate; a supplementary dose of the azeotrope is required.

  • Workup: Quench with water, extract with EtOAc, and wash with 5% NaHCO3​ to remove residual formate salts. Crystallize from MTBE to upgrade the ee to >99%.

Protocol B: Biocatalytic KRED Reduction
  • Buffer & Cofactor Setup: In a reactor equipped with a pH stat, prepare a 100 mM potassium phosphate buffer (pH 7.0). Dissolve NADP+ (0.001 eq), D-Glucose (1.5 eq), and GDH enzyme (2 wt%). Causality: pH 7.0 is the optimal stability window for the KRED enzyme; deviations will denature the protein.

  • Enzyme & Substrate Addition: Add the engineered KRED enzyme (e.g., KRED-130, 5 wt%). Introduce the ketone substrate (1.0 eq) as a slurry or dissolved in 10% DMSO (cosolvent to enhance bioavailability). Heat to 30∘C .

  • Self-Validating Kinetic Monitoring: As the reaction proceeds, GDH converts glucose to gluconic acid, causing the pH to drop. The pH stat automatically titrates 1M NaOH to maintain pH 7.0. Causality: The volume of NaOH consumed is directly proportional to the molar conversion of the ketone. When NaOH consumption ceases, the reaction has reached 100% conversion.

  • Workup: Add Celite and filter to remove denatured proteins. Extract the aqueous filtrate with EtOAc (3 x 3 volumes). Evaporate the organic layer to yield the (S)-alcohol. No further chiral upgrading is typically necessary due to the >99.5% intrinsic ee.

References

  • Cas 112101-81-2,R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide. LookChem.[1] Available at: [Link]

  • Asymmetric Synthesis of Unnatural Amino Acids and Tamsulosin Chiral Intermediate. Synthetic Communications / Taylor & Francis.[4] Available at: [Link]

  • Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. Scholaris.[2] Available at: [Link]

  • Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient. ACS Publications / Organic Process Research & Development.[3] Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Comprehensive Safety and Operational Guide: Handling 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide As a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably alpha-1 adren...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

As a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably alpha-1 adrenergic receptor antagonists like Tamsulosin—5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide requires rigorous handling protocols[1]. Because it is a sulfonamide derivative presenting as a crystalline solid, its primary occupational hazards stem from airborne dust aerosolization, ocular irritation, and the potential for dermal sensitization[2][3].

This guide provides a self-validating, causality-driven framework for the safe handling, transfer, and disposal of this intermediate, ensuring both scientific integrity and operator safety.

I. Risk Assessment & Causality in PPE Selection

Standard laboratory safety often dictates a blanket approach to Personal Protective Equipment (PPE). However, handling biologically active intermediates requires tailoring your defenses to the specific physicochemical properties of the molecule. Sulfonamide compounds act as both nucleophiles and electrophiles, making them highly reactive and capable of causing acute skin and eye irritation upon contact[2].

The table below outlines the mandatory PPE specifications and the scientific rationale behind each choice.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile rubber gloves (≥0.11 mm thickness), double-gloved.Sulfonamide derivatives can permeate low-density latex over time. Double-gloving prevents breakthrough during prolonged synthesis steps, and nitrile completely avoids the dual risk of latex-induced allergies combined with sulfonamide sensitization[4].
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles.Protects against micro-particulate airborne dust. Sulfonamides are severe ocular irritants; standard safety glasses with side shields are insufficient against fine, aerosolized powders[3].
Respiratory Protection NIOSH-approved N95/P100 particulate respirator (if outside a BSC).The compound is a crystalline solid that easily aerosolizes. Inhalation of sulfonamide dust can trigger respiratory tract irritation and systemic hypersensitivity[4].
Body Protection Flame-retardant, low-permeability lab coat with knit cuffs.Prevents electrostatic accumulation which can ignite dust clouds or cause powder to cling to clothing, thereby minimizing secondary, post-operational exposure[4].

II. Standard Operating Procedure (SOP): Weighing and Transfer

To guarantee trustworthiness and safety, every operational step must be self-validating. Do not proceed to the next step unless the verification criteria of the current step are met.

Step 1: Environmental Verification

  • Action: Before opening the reagent container, verify that your chemical fume hood or Class II Biological Safety Cabinet (BSC) is maintaining a face velocity of 80–100 FPM.

  • Causality: Proper negative pressure ensures that any aerosolized micro-particles generated during the unsealing of the container are immediately captured, preventing inhalation exposure[4].

Step 2: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle, the weighing balance, and your gloves with an anti-static cloth.

  • Causality: 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is a fine crystalline powder. Static electricity can cause the powder to repel from the spatula, leading to uncontrolled aerosolization and contamination of the workspace.

Step 3: Transfer Execution

  • Action: Use a grounded, stainless-steel spatula to transfer the solid. When preparing solutions, slowly add the solid to the solvent with continuous stirring.

  • Causality: Adding solid to solvent (rather than pouring solvent over the solid) prevents the formation of clumps, minimizes the localized heat of solvation, and ensures a smooth, splash-free dissolution[3].

Step 4: Surface Decontamination

  • Action: Post-transfer, wipe down the balance and hood surfaces with a warm 2.5% sodium bicarbonate solution, followed by a distilled water rinse.

  • Causality: Sulfonamides exhibit increased solubility in mildly alkaline conditions. Using a sodium bicarbonate wash ensures complete solubilization and removal of residual chemical traces, whereas pure water might leave hazardous insoluble residues behind[4].

III. Emergency Spill Response and Waste Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and respiratory exposure.

  • Evacuation and Assessment: Immediately clear personnel from the immediate area. Verify that there are no open ignition sources, as dense organic dust clouds can pose a deflagration risk[4].

  • Containment (No Dry Sweeping): Do NOT sweep the dry powder. Dampen the spill area slightly with water using a fine-mist spray bottle, then cover the spill with an inert absorbent material such as damp sand or vermiculite[4].

    • Causality: Dry sweeping generates hazardous dust clouds. Dampening the powder increases its aerodynamic diameter, keeping it grounded and preventing inhalation.

  • Collection: Use a non-sparking scoop to collect the absorbed mixture and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Waste Segregation: Label the container as "Hazardous Solid Waste - Sulfonamide Intermediate." Store away from strong oxidizing agents and bases[2].

    • Causality: Sulfonamides can react exothermically with strong oxidizers, potentially leading to hazardous degradation or ignition[2][4].

  • Disposal: Route the sealed waste for high-temperature incineration through your institution's Environmental Health and Safety (EHS) office.

    • Causality: Incineration completely destroys the biologically active sulfonamide pharmacophore, preventing environmental contamination and the subsequent risk of fostering antimicrobial resistance in aquatic ecosystems[5].

IV. Operational Logic Visualization

The following diagram illustrates the self-validating logic flow for handling and potential spill response.

G Start Pre-Operation: Verify Fume Hood (80-100 FPM) PPE Don PPE: Nitrile, Goggles, N95/P100 Start->PPE Transfer Weigh & Transfer (Anti-static Spatula) PPE->Transfer Spill Spill Occurs? Transfer->Spill Contain Dampen & Contain (Sand/Vermiculite) Spill->Contain Yes Decon Decontaminate Surfaces (2.5% NaHCO3) Spill->Decon No Dispose Seal in HDPE & Incinerate Waste Contain->Dispose Dispose->Decon Proceed Proceed to Synthesis Decon->Proceed

Workflow for the safe handling, spill response, and decontamination of sulfonamide intermediates.

References

  • Title: Cas 112101-81-2,R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide Source: Lookchem URL:[Link]

  • Title: N-Ethyl-o,p-Toluene Sulfonamide: Properties, Synthesis, and Applications Source: Amebaownd URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide
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